2-(Azetidin-3-yl)propan-2-ol
説明
Structure
3D Structure
特性
IUPAC Name |
2-(azetidin-3-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(2,8)5-3-7-4-5/h5,7-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALDIUUDTUYLMIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-(Azetidin-3-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Azetidine Moiety
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as valuable scaffolds in medicinal chemistry. Their inherent ring strain and three-dimensional structure offer unique properties that can enhance the pharmacological profiles of drug candidates. The azetidine ring can act as a rigid spacer, introduce desirable physicochemical properties, and serve as a bioisosteric replacement for other cyclic and acyclic moieties. Specifically, 3-substituted azetidines are of great interest as they allow for the introduction of diverse functional groups, leading to a wide range of potential biological activities. This guide focuses on the synthesis of 2-(azetidin-3-yl)propan-2-ol, a key building block for the development of novel therapeutics.
Core Synthetic Strategy: A Two-Stage Approach
The most prevalent and efficient synthesis of 2-(azetidin-3-yl)propan-2-ol is a two-stage process that begins with a protected azetidine precursor. This strategy ensures the stability of the azetidine ring during the key synthetic transformations and allows for high yields and purity of the final product. The overall synthetic pathway can be summarized as follows:
-
Stage 1: Synthesis of the N-Boc Protected Intermediate. This stage involves the formation of the tertiary alcohol functionality on the azetidine ring. The key reaction is the addition of a methyl organometallic reagent to an N-protected azetidin-3-one. The tert-butyloxycarbonyl (Boc) group is the most commonly employed protecting group for the azetidine nitrogen due to its stability and ease of removal.
-
Stage 2: Deprotection of the Azetidine Nitrogen. The final step is the removal of the Boc protecting group to yield the desired 2-(azetidin-3-yl)propan-2-ol, typically as a salt to improve its stability and handling.
This guide will provide a detailed examination of each stage, including the underlying chemical principles, step-by-step protocols, and critical experimental considerations.
Stage 1: Synthesis of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
The cornerstone of this synthesis is the nucleophilic addition of a methyl group to the carbonyl of N-Boc-3-azetidinone. The Grignard reaction, utilizing methylmagnesium bromide, is a robust and widely used method for this transformation.
Mechanistic Rationale
The Grignard reagent, methylmagnesium bromide (CH₃MgBr), is a potent nucleophile due to the highly polarized carbon-magnesium bond. The carbonyl carbon of N-Boc-3-azetidinone is electrophilic, making it susceptible to nucleophilic attack. The reaction proceeds via a nucleophilic addition mechanism, forming a tetrahedral intermediate which, upon acidic workup, is protonated to yield the tertiary alcohol.
// Reactants NBocAzetidinone [label=<
N-Boc-3-azetidinone
];
MeMgBr [label=<
CH₃MgBr Methylmagnesium Bromide
];
// Intermediate Intermediate [label=<
Tetrahedral Intermediate
];
// Product NBocProduct [label=<
tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
];
// Reaction Flow NBocAzetidinone -> Intermediate [label="1. MeMgBr, THF"]; Intermediate -> NBocProduct [label="2. H₃O⁺ (workup)"]; } } Grignard Reaction Mechanism
Experimental Protocol: Grignard Reaction
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| N-Boc-3-azetidinone | 398489-26-4 | C₈H₁₃NO₃ | Starting material |
| Methylmagnesium bromide (3.0 M in diethyl ether) | 75-16-1 | CH₃BrMg | Grignard reagent |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | C₄H₈O | Anhydrous solvent |
| Saturated aqueous ammonium chloride (NH₄Cl) | 12125-02-9 | NH₄Cl | For quenching |
| Ethyl acetate | 141-78-6 | C₄H₈O₂ | Extraction solvent |
| Anhydrous sodium sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | Drying agent |
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with N-Boc-3-azetidinone (1.0 eq) and anhydrous THF. The solution is cooled to 0 °C in an ice bath under a nitrogen atmosphere.
-
Grignard Addition: Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) is added dropwise to the stirred solution via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: The resulting mixture is partitioned between ethyl acetate and water. The aqueous layer is separated and extracted twice more with ethyl acetate.
-
Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (CAS: 1257293-79-0), can be purified by flash column chromatography on silica gel.
Stage 2: Deprotection to 2-(Azetidin-3-yl)propan-2-ol
The final step in the synthesis is the removal of the Boc protecting group. This is typically achieved under acidic conditions, which cleave the tert-butyl carbamate to release the free amine.
Mechanistic Rationale
The Boc group is labile to strong acids. The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation to yield the free amine. The amine is then protonated by the acid to form the corresponding salt.
// Reactant NBocProduct [label=<
tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
];
// Product FinalProduct [label=<
2-(Azetidin-3-yl)propan-2-ol Hydrochloride
];
// Reaction Flow NBocProduct -> FinalProduct [label="HCl in Dioxane or Et₂O"]; } } N-Boc Deprotection Mechanism
Experimental Protocol: N-Boc Deprotection
Materials:
| Reagent/Solvent | CAS Number | Molecular Formula | Notes |
| tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | 1257293-79-0 | C₁₁H₂₁NO₃ | Starting material |
| Hydrochloric acid (4 M in 1,4-dioxane) | 7647-01-0 | HCl | Deprotecting agent |
| Diethyl ether | 60-29-7 | C₄H₁₀O | For precipitation |
Procedure:
-
Reaction Setup: tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) is dissolved in a minimal amount of a suitable solvent such as methanol or ethyl acetate in a round-bottom flask.
-
Acid Addition: A solution of hydrochloric acid in 1,4-dioxane (4 M, 5-10 eq) is added to the stirred solution at room temperature.
-
Reaction Monitoring: The reaction is stirred at room temperature for 1-3 hours. The formation of a precipitate (the hydrochloride salt) is often observed. The reaction progress can be monitored by TLC or LC-MS.
-
Isolation: Upon completion, the reaction mixture is typically concentrated under reduced pressure. Diethyl ether is then added to the residue to induce further precipitation of the hydrochloride salt.
-
Filtration and Drying: The solid is collected by filtration, washed with diethyl ether, and dried under vacuum to afford 2-(azetidin-3-yl)propan-2-ol hydrochloride as a white or off-white solid.
Synthesis of the Starting Material: N-Boc-3-Azetidinone
A reliable supply of the starting material, N-Boc-3-azetidinone, is crucial for the overall success of the synthesis. This intermediate is commonly prepared from 1-benzyl-3-hydroxyazetidine in a two-step process.
// Reactants BenzylHydroxyAzetidine [label=<
1-Benzyl-3-hydroxyazetidine
];
// Intermediates HydroxyAzetidine [label=<
3-Hydroxyazetidine
];
NBocHydroxyAzetidine [label=<
N-Boc-3-hydroxyazetidine
];
// Product NBocAzetidinone [label=<
N-Boc-3-azetidinone
];
// Reaction Flow BenzylHydroxyAzetidine -> HydroxyAzetidine [label="H₂, Pd/C"]; HydroxyAzetidine -> NBocHydroxyAzetidine [label="Boc₂O"]; NBocHydroxyAzetidine -> NBocAzetidinone [label="Oxidation (e.g., Swern)"]; } } Synthesis of N-Boc-3-azetidinone
Protocol for N-Boc-3-Azetidinone Synthesis
Step 1: Debenzylation and Boc Protection
-
Debenzylation: 1-Benzyl-3-hydroxyazetidine is dissolved in a suitable solvent like methanol or ethanol. Palladium on carbon (10% Pd/C) is added as a catalyst. The mixture is subjected to hydrogenation (H₂ gas, typically at atmospheric or slightly elevated pressure) until the debenzylation is complete.
-
Boc Protection: After filtration to remove the catalyst, the resulting 3-hydroxyazetidine is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine or sodium bicarbonate) to yield N-Boc-3-hydroxyazetidine.
Step 2: Oxidation
The secondary alcohol of N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone. Several oxidation methods can be employed, with Swern oxidation or Dess-Martin periodinane oxidation being common choices that offer mild reaction conditions and high yields.
Conclusion and Future Perspectives
The synthesis of 2-(azetidin-3-yl)propan-2-ol is a well-established process that provides a valuable building block for drug discovery and development. The two-stage approach, involving the formation of an N-Boc protected intermediate followed by deprotection, is a reliable and scalable method. The key to a successful synthesis lies in the careful execution of the Grignard reaction and the selection of appropriate conditions for the protection and deprotection steps. As the demand for novel therapeutics containing the azetidine scaffold continues to grow, the efficient and robust synthesis of derivatives like 2-(azetidin-3-yl)propan-2-ol will remain a critical aspect of modern medicinal chemistry.
References
-
Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. (2021-03-24). [Link]
-
A green and facile synthesis of an industrially important quaternary heterocyclic intermediates for baricitinib. Springer Nature. (2019-10-31). [Link]
-
1-Boc-3-(1-hydroxy-1-methylethyl)-azetidine. ChemBK. (2024-04-10). [Link]
-
tert-Butyl 3-oxoazetidine-1-carboxylate. PubChem. [Link]
-
Methylmagnesium bromide. PubChem. [Link]
-
A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks. The Royal Society of Chemistry. [Link]
2-(Azetidin-3-yl)propan-2-ol CAS number and identifiers.
An In-depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol: A Privileged Scaffold in Modern Drug Discovery
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 2-(azetidin-3-yl)propan-2-ol, a heterocyclic building block of significant interest to researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical identity, synthetic routes, and the rationale behind its growing importance in contemporary pharmaceutical research, grounded in the principles of scientific integrity and practical application.
Introduction: The Azetidine Motif - A Small Ring with Big Impact
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged" scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of properties conferred by its strained four-membered ring system.[1] This ring strain, intermediate between that of the highly reactive aziridines and the more stable pyrrolidines, endows azetidine-containing molecules with a unique reactivity profile.[1] Furthermore, the non-planar, sp³-rich nature of the azetidine core is highly sought after in modern drug design to improve physicochemical properties such as solubility and metabolic stability, and to enable exploration of three-dimensional chemical space.[2]
2-(Azetidin-3-yl)propan-2-ol, incorporating a tertiary alcohol on a propane substituent at the 3-position of the azetidine ring, represents a valuable building block for the synthesis of novel chemical entities. Its structure combines the desirable features of the azetidine core with a functional group that can be further modified or can participate in crucial interactions with biological targets.
Chemical Identity and Physicochemical Properties
Precise identification of a chemical entity is paramount for reproducibility in research and development. 2-(Azetidin-3-yl)propan-2-ol is most commonly available and handled as its hydrochloride salt to improve stability and handling characteristics.
| Identifier | Value | Source |
| Chemical Name | 2-(azetidin-3-yl)propan-2-ol hydrochloride | [3][4] |
| CAS Number | 1357923-33-1 (for the hydrochloride salt) | [3][4] |
| Molecular Formula | C₆H₁₄ClNO (hydrochloride salt) | [4] |
| Molecular Weight | 151.63 g/mol (hydrochloride salt) | [3][4] |
| MDL Number | MFCD22199153 | [4] |
| SMILES | CC(C)(C1CNC1)O.Cl | [3] |
Synthesis of 2-(Azetidin-3-yl)propan-2-ol: A Mechanistic Perspective
While specific, detailed public-domain synthesis protocols for 2-(azetidin-3-yl)propan-2-ol are not abundant, a plausible and efficient synthetic route can be designed based on established organometallic addition reactions to azetidin-3-one derivatives. The following protocol outlines a common approach.
Proposed Synthetic Pathway
The synthesis logically proceeds via the Grignard reaction, a robust and widely used method for carbon-carbon bond formation. The key steps involve the protection of the azetidine nitrogen, the reaction of the ketone with a methylmagnesium halide, and subsequent deprotection.
Sources
The Emergence of 2-(Azetidin-3-yl)propan-2-ol: A Technical Guide to its Synthesis and Significance in Modern Drug Discovery
Abstract
The sterically demanding yet conformationally constrained azetidine motif has garnered significant attention in medicinal chemistry for its ability to impart favorable physicochemical properties to drug candidates. This technical guide delves into the discovery and synthetic history of a key building block, 2-(Azetidin-3-yl)propan-2-ol. We will explore the seminal patent literature that first disclosed this compound, detail the likely synthetic methodologies for its preparation, and discuss the chemical principles that underpin these transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique structural attributes of this versatile scaffold.
Introduction: The Rise of Azetidines in Medicinal Chemistry
The azetidine ring, a four-membered saturated heterocycle containing a nitrogen atom, has emerged as a privileged scaffold in modern drug discovery.[1][2] Its inherent ring strain and three-dimensional character offer a unique combination of properties that can enhance the metabolic stability, solubility, and receptor-binding affinity of bioactive molecules.[1] The incorporation of the azetidine moiety can lead to novel intellectual property and provide a means to escape undesirable pharmacokinetics associated with more traditional ring systems.
Discovery and First Disclosure
The specific compound, 2-(Azetidin-3-yl)propan-2-ol, appears to have been first described in the patent literature, specifically in the international patent application WO2012018668 . While a detailed historical narrative of its "discovery" in the traditional sense is not publicly available, its emergence is intrinsically linked to the broader effort in the pharmaceutical industry to explore novel chemical space for the development of new therapeutics. The hydrochloride salt of this compound is identified by the CAS number 1357923-33-1 .
The likely impetus for the synthesis of 2-(Azetidin-3-yl)propan-2-ol was its potential as a versatile building block. The tertiary alcohol functionality provides a handle for further chemical modification, while the secondary amine of the azetidine ring allows for the introduction of a wide array of substituents, making it an ideal starting point for the construction of diverse chemical libraries for high-throughput screening.
Synthetic Strategies and Methodologies
The synthesis of 2-(Azetidin-3-yl)propan-2-ol, while not explicitly detailed in publicly accessible documents, can be reliably inferred from established methodologies for the preparation of 3-substituted azetidines. The most logical and industrially scalable approach involves a two-stage process: the synthesis of a protected azetidin-3-one intermediate, followed by the addition of a methyl organometallic reagent and subsequent deprotection.
Synthesis of the Key Intermediate: N-Boc-azetidin-3-one
The cornerstone of this synthetic route is the preparation of N-tert-butyloxycarbonyl (Boc)-azetidin-3-one. The Boc protecting group is favored due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Experimental Protocol: Synthesis of N-Boc-azetidin-3-one
A common and efficient method for the preparation of N-Boc-azetidin-3-one involves the oxidation of the commercially available N-Boc-azetidin-3-ol. A Swern oxidation or a related Dess-Martin periodinane oxidation are typical choices for this transformation due to their mild conditions and high yields.
-
Step 1: Swern Oxidation of N-Boc-azetidin-3-ol
-
A solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Dimethyl sulfoxide (DMSO, 2.2 equivalents) is added dropwise to the cooled solution, and the mixture is stirred for 15 minutes.
-
A solution of N-Boc-azetidin-3-ol (1.0 equivalent) in DCM is then added dropwise, and the reaction is stirred for 1 hour at -78 °C.
-
Triethylamine (5.0 equivalents) is added, and the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched with water, and the organic layer is separated.
-
The aqueous layer is extracted with DCM.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude N-Boc-azetidin-3-one.
-
The crude product is typically purified by flash column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
The Swern oxidation is chosen for its mild conditions, which are crucial for preventing the decomposition of the strained azetidine ring.
-
The low temperature (-78 °C) is essential for the stability of the intermediate sulfonium species.
-
Triethylamine acts as a base to neutralize the generated hydrochloric acid and facilitate the final elimination step.
Diagram of Synthetic Workflow for N-Boc-azetidin-3-one
Caption: Workflow for the synthesis of the key intermediate N-Boc-azetidin-3-one.
Grignard Addition to N-Boc-azetidin-3-one
The introduction of the two methyl groups at the 3-position is achieved via a Grignard reaction with methylmagnesium bromide. This is a classic and highly reliable method for the formation of tertiary alcohols from ketones.
Experimental Protocol: Synthesis of tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate
-
Step 1: Grignard Reaction
-
A solution of N-Boc-azetidin-3-one (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is cooled to 0 °C under an inert atmosphere.
-
A solution of methylmagnesium bromide (2.2 equivalents, typically 3.0 M in diethyl ether) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product, tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate, can be purified by flash column chromatography.
-
Causality Behind Experimental Choices:
-
Anhydrous conditions are critical for the success of the Grignard reaction, as the Grignard reagent is a strong base and will be quenched by water.
-
The use of a slight excess of the Grignard reagent ensures complete conversion of the ketone.
-
The reaction is quenched with a mild acid source like ammonium chloride to protonate the intermediate alkoxide and to avoid harsh acidic conditions that could prematurely cleave the Boc protecting group.
Diagram of Grignard Reaction Workflow
Caption: Synthetic pathway from the ketone intermediate to the final product.
Deprotection to Yield 2-(Azetidin-3-yl)propan-2-ol
The final step is the removal of the Boc protecting group to liberate the free secondary amine of the azetidine ring. This is typically achieved under acidic conditions.
Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride
-
Step 1: Boc Deprotection
-
The protected alcohol, tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate (1.0 equivalent), is dissolved in a suitable solvent such as 1,4-dioxane or methanol.
-
A solution of hydrochloric acid (typically 4 M in dioxane or an equivalent amount of concentrated HCl) is added, and the mixture is stirred at room temperature.
-
The reaction progress is monitored by TLC or LC-MS until the starting material is consumed.
-
The solvent is removed under reduced pressure to yield the crude hydrochloride salt.
-
The product can be purified by recrystallization or precipitation from a suitable solvent system (e.g., diethyl ether/methanol) to afford 2-(Azetidin-3-yl)propan-2-ol hydrochloride as a solid.
-
Causality Behind Experimental Choices:
-
Strong acids like HCl are effective in cleaving the acid-labile Boc group.
-
The use of HCl in an organic solvent like dioxane facilitates the precipitation of the hydrochloride salt, simplifying purification.
Physicochemical Properties and Data Summary
The following table summarizes the key physicochemical properties of 2-(Azetidin-3-yl)propan-2-ol and its common synthetic intermediate.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |
| tert-butyl 3-(2-hydroxy-2-methylpropyl)azetidine-1-carboxylate | C₁₂H₂₃NO₃ | 229.32 | - | - |
| 2-(Azetidin-3-yl)propan-2-ol hydrochloride | C₆H₁₄ClNO | 151.63 | Solid | 1357923-33-1 |
Conclusion and Future Outlook
The discovery and development of synthetic routes to novel building blocks like 2-(Azetidin-3-yl)propan-2-ol are crucial for the advancement of medicinal chemistry. This guide has outlined the likely historical context of its first synthesis and provided a detailed, rationalized synthetic pathway based on established chemical principles. The availability of such versatile scaffolds allows drug discovery programs to explore a wider range of chemical space, ultimately leading to the development of safer and more effective medicines. As our understanding of the unique properties of strained ring systems continues to grow, we can expect to see an even greater utilization of azetidine-containing building blocks in the design of next-generation therapeutics.
References
-
Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines. (2025). ResearchGate. [Link]
Sources
Commercial availability and suppliers of 2-(Azetidin-3-yl)propan-2-ol
An In-Depth Technical Guide to 2-(Azetidin-3-yl)propan-2-ol for Medicinal Chemistry Professionals
Introduction: The Strategic Value of the Azetidine Scaffold
In the landscape of modern drug discovery, the pursuit of novel chemical matter with favorable physicochemical and pharmacokinetic properties is paramount. Small, strained ring systems have emerged as powerful tools for medicinal chemists, offering a means to escape the "flatland" of aromatic-rich compound collections and explore new, three-dimensional chemical space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its inherent ring strain and sp3-rich character can confer improved solubility, metabolic stability, and unique conformational rigidity to bioactive molecules.[1]
Several FDA-approved drugs, including baricitinib and cobimetinib, successfully incorporate the azetidine motif to enhance receptor selectivity and pharmacokinetic profiles.[1] This success has fueled the demand for diverse and functionalized azetidine building blocks. 2-(Azetidin-3-yl)propan-2-ol is one such building block, offering a versatile scaffold with two key points for chemical elaboration: the secondary amine of the azetidine ring and a tertiary alcohol. This guide provides a comprehensive overview of its commercial availability, quality specifications, synthetic considerations, and strategic applications for researchers, scientists, and drug development professionals.
Physicochemical and Structural Properties
2-(Azetidin-3-yl)propan-2-ol is most commonly supplied and handled as its hydrochloride salt to improve stability and handling of the relatively basic free amine. The key properties of this hydrochloride salt are summarized below.
| Property | Value | Source(s) |
| Chemical Name | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | [3][4][5] |
| Synonym(s) | 2-(3-Azetidinyl)-2-propanol hydrochloride | [3] |
| CAS Number | 1357923-33-1 | [3][4][5] |
| Molecular Formula | C₆H₁₄ClNO | [4] |
| Molecular Weight | 151.63 g/mol | [4][5] |
| MDL Number | MFCD22199153 | [3][4] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% - 98% | [3][4] |
| Storage Conditions | Inert atmosphere, 2-8°C, dry, sealed place | [3][4] |
| InChI Key | ZDTIEZKFOLVALT-UHFFFAOYSA-N | [3] |
Commercial Availability and Sourcing
This building block is readily available from a range of chemical suppliers specializing in reagents for research and development. Availability spans from milligram-scale for initial screening to gram-scale for lead optimization studies. Below is a comparative table of prominent suppliers.
| Supplier | Product Name | Product Code | Purity | Available Quantities |
| Sigma-Aldrich (Ambeed) | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | AMBH2D6FA4B1 | 95% | Inquire |
| Synblock | 2-(azetidin-3-yl)propan-2-ol hydrochloride | SB10974 | ≥ 98% | Inquire (Bulk Quote) |
| Biosynth | 2-Azetidin-3-yl-propan-2-ol hydrochloride | HEC92333 | Not specified | 5 g |
| Fisher Scientific (Pharmablock) | 2-(azetidin-3-yl)propan-2-ol hydrochloride | PB05639-01 | Not specified | 25 mg |
| BLD Pharm | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | BD01314227 | ≥ 98% | 250mg, 1g, 5g |
Note: Pricing and availability are subject to change. It is recommended to consult the supplier's website for the most current information.
Synthetic Strategy and Plausible Mechanism
While suppliers provide the final compound, understanding its synthesis is crucial for anticipating potential impurities and for in-house scale-up if necessary. The synthesis of 3-substituted azetidines is a well-trodden area of research.[6] A logical and efficient approach to 2-(Azetidin-3-yl)propan-2-ol involves the reaction of a suitably protected azetidine-3-one with an organometallic reagent.
The workflow below illustrates a common synthetic pathway, which provides a robust and scalable method for accessing the target compound.
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. 2-(Azetidin-3-yl)propan-2-ol hydrochloride | 1357923-33-1 [sigmaaldrich.com]
- 4. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 5. biosynth.com [biosynth.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safe Handling, and Storage of 2-(Azetidin-3-yl)propan-2-ol
This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage conditions for 2-(Azetidin-3-yl)propan-2-ol and its hydrochloride salt. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety information from available data on related chemical structures to establish a robust framework for safe laboratory practices.
Introduction and Chemical Identity
2-(Azetidin-3-yl)propan-2-ol is a heterocyclic compound incorporating a strained azetidine ring and a tertiary alcohol. Its hydrochloride salt is a common form for handling and storage. Due to the limited availability of a specific Safety Data Sheet (SDS) for the free base, this guide extrapolates safety and handling information from the hydrochloride salt and related azetidine and propan-2-ol compounds.
| Identifier | Value | Source |
| Chemical Name | 2-(Azetidin-3-yl)propan-2-ol hydrochloride | Synblock[1] |
| CAS Number | 1357923-33-1 | Synblock[1] |
| Molecular Formula | C6H14ClNO | Synblock[1] |
| Molecular Weight | 151.63 g/mol | Synblock[1] |
| Structure | ![]() |
Hazard Identification and Risk Assessment
The hazard profile of 2-(Azetidin-3-yl)propan-2-ol hydrochloride is derived from data on its functional components: the azetidine ring and the propan-2-ol moiety. The GHS pictograms and hazard statements for the hydrochloride salt indicate potential for significant health effects.[1]
GHS Classification
| Pictogram | Signal Word | Hazard Statements |
Source: Synblock[1]
Toxicological Profile
Azetidine and its derivatives can be corrosive and irritating to the skin, eyes, and respiratory tract.[2][3] The propan-2-ol component is a known irritant and, at high concentrations, can cause drowsiness or dizziness.[4][5][6]
-
Skin Corrosion/Irritation: Causes skin irritation.[1][3] Prolonged contact may lead to more severe damage.[2]
-
Serious Eye Damage/Irritation: Causes serious eye irritation, with the potential for severe damage if not addressed promptly.[1][3]
-
Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[1][3]
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls
-
Ventilation: Always handle 2-(Azetidin-3-yl)propan-2-ol in a well-ventilated area. A chemical fume hood is required for any procedures that may generate dust or aerosols.[3]
-
Eye Wash and Safety Shower: Ensure that an operational eye wash station and safety shower are readily accessible in the immediate work area.[7]
Personal Protective Equipment (PPE) Workflow
The selection and use of appropriate PPE is a critical, non-negotiable aspect of safe handling.
Caption: Recommended workflow for the long-term storage of 2-(Azetidin-3-yl)propan-2-ol.
Emergency Procedures
Rapid and correct response to an emergency can significantly reduce the severity of an incident.
Spill Response
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, absorb with an inert material (e.g., vermiculite, sand, or earth). [2]Do not use combustible materials.
-
Collect: Carefully collect the absorbed material into a sealed container for hazardous waste disposal. [2]5. Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Report: Report the incident to the appropriate laboratory safety personnel.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [3][6] |
| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention. [3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [5][6] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3][8] |
Disposal Considerations
All waste containing 2-(Azetidin-3-yl)propan-2-ol must be treated as hazardous waste.
-
Containers: Empty containers may retain product residue and should be disposed of as hazardous waste.
-
Disposal: Dispose of the chemical and its container in accordance with all local, state, and federal regulations. Do not allow the chemical to enter drains or waterways. [9]
Conclusion
While specific data for 2-(Azetidin-3-yl)propan-2-ol is limited, a comprehensive safety strategy can be effectively implemented by analyzing its constituent functional groups. Adherence to the engineering controls, personal protective equipment protocols, and handling procedures outlined in this guide is essential for ensuring the safety of all laboratory personnel. Always consult the most current safety information and your institution's safety policies before beginning work with this or any other chemical.
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: Propan-2-ol. [Link]
-
Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL LRG. [Link]
-
Wadsworth, D. J., et al. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 2017. [Link]
-
Chemical Suppliers. SAFETY DATA SHEET PROPAN-2-OL TECH. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]
-
Organic Syntheses. Azetidine. [Link]
-
Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]
-
Chemistry Stack Exchange. Storage of air and temperature sensitive reagents. [Link]
-
Cheméo. Chemical Properties of Azetidine (CAS 503-29-7). [Link]
-
Reddit. Storing/handling moisture sensitive chemicals outside of the glovebox?. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Azetidine. [Link]
-
Carl ROTH. Safety Data Sheet: 2-Propanol. [Link]
-
JT Baker. 2-PROPANOL. [Link]
-
PharmaCompass. Propan-2-ol Drug Information. [Link]
-
ChemBK. 2-(Propan-2-yl)azetidine. [Link]
Sources
- 1. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. chemos.de [chemos.de]
- 5. chemicals.co.uk [chemicals.co.uk]
- 6. MSDS Isopropanol [search.abb.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. carlroth.com:443 [carlroth.com:443]
- 9. carlroth.com:443 [carlroth.com:443]
Methodological & Application
Application Notes and Protocols for N-Alkylation of 2-(Azetidin-3-yl)propan-2-ol
Introduction: Navigating the Synthesis of Substituted Azetidines
The azetidine moiety is a cornerstone in modern medicinal chemistry, valued for its ability to impart favorable physicochemical properties to drug candidates.[1] The specific scaffold, 2-(azetidin-3-yl)propan-2-ol, presents a unique synthetic challenge due to the sterically demanding tertiary alcohol at the 3-position. This guide provides a comprehensive overview of the reaction conditions for the N-alkylation of this substrate, offering detailed protocols for both direct alkylation and reductive amination pathways. We will delve into the mechanistic underpinnings of these transformations, address potential challenges, and provide troubleshooting strategies to empower researchers in their synthetic endeavors.
Strategic Approaches to N-Alkylation
The N-alkylation of 2-(azetidin-3-yl)propan-2-ol can be approached through two primary strategies: direct alkylation with an electrophile (such as an alkyl halide) or reductive amination with a carbonyl compound. The choice of method will depend on the desired alkyl substituent and the overall synthetic strategy.
Direct N-Alkylation
Direct N-alkylation involves the reaction of the secondary amine of the azetidine with an alkylating agent, typically in the presence of a base. The selection of the base and solvent system is critical to ensure efficient and selective N-alkylation while minimizing potential side reactions, such as O-alkylation of the tertiary alcohol.
Reductive Amination
Reductive amination offers a powerful alternative, particularly for the introduction of more complex alkyl groups.[2] This method proceeds via the formation of an intermediate iminium ion upon reaction of the azetidine with a ketone or aldehyde, which is then reduced in situ to the corresponding N-alkylated product.[3] This approach is often favored for its high chemoselectivity and the use of milder reducing agents.[4]
Comparative Analysis of Reaction Conditions for N-Alkylation of Azetidine Derivatives
The following table summarizes various conditions reported for the N-alkylation of azetidine and other relevant N-heterocyclic systems, providing a valuable reference for reaction optimization.
| Substrate Analogue | Alkylating Agent/Carbonyl | Base/Reducing Agent | Solvent | Temperature | Yield (%) | Reference |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 50 °C | >99 | [5] |
| 1H-Indazole | n-Pentanol | DIAD/PPh₃ | THF | rt | 20 (N-1) | [5] |
| Azetidine Derivative | Alkyl Halide | Not specified | Not specified | Not specified | Not specified | [6] |
| Amino alcohol | - | Ru₃(CO)₁₂/CataCXium® PCy | Toluene | 150 °C | - | [7] |
| Aldehydes/Ketones | Primary/Secondary Amine | NaBH₃CN | Methanol | rt | - | [2][8] |
| Aldehydes/Ketones | Primary/Secondary Amine | InCl₃/Et₃SiH | Methanol | rt | Good to Excellent | [4] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide
This protocol describes a general procedure for the direct N-alkylation of 2-(azetidin-3-yl)propan-2-ol using an alkyl bromide as the electrophile and sodium hydride as the base. The choice of a strong, non-nucleophilic base like NaH is intended to deprotonate the azetidine nitrogen selectively without promoting elimination or other side reactions.[5] Tetrahydrofuran (THF) is selected as the solvent due to its ability to dissolve the reactants and its compatibility with sodium hydride.[5]
Workflow for Direct N-Alkylation:
A schematic overview of the direct N-alkylation protocol.
Materials:
-
2-(Azetidin-3-yl)propan-2-ol
-
Alkyl bromide (1.1 equivalents)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 equivalents)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.
-
Cool the reaction mixture back to 0 °C and add the alkyl bromide (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.
Protocol 2: Reductive Amination with a Ketone
This protocol outlines a procedure for the N-alkylation of 2-(azetidin-3-yl)propan-2-ol via reductive amination with a ketone, using sodium triacetoxyborohydride as the reducing agent. Sodium triacetoxyborohydride is a mild and selective reducing agent suitable for reductive aminations, capable of reducing the intermediate iminium ion in the presence of the ketone.[2] Dichloromethane (DCM) is a common solvent for this transformation.
Workflow for Reductive Amination:
A schematic overview of the reductive amination protocol.
Materials:
-
2-(Azetidin-3-yl)propan-2-ol
-
Ketone (1.2 equivalents)
-
Sodium triacetoxyborohydride (1.5 equivalents)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-(azetidin-3-yl)propan-2-ol (1.0 eq) and the ketone (1.2 eq) in anhydrous DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired N-alkylated azetidine.
Mechanistic Insights
A thorough understanding of the reaction mechanisms is crucial for optimizing reaction conditions and troubleshooting potential issues.
Direct N-Alkylation: An S(_N)2 Pathway
The direct N-alkylation of the azetidine proceeds via a standard bimolecular nucleophilic substitution (S(_N)2) mechanism. The base deprotonates the azetidine nitrogen, increasing its nucleophilicity. The resulting anion then attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the new C-N bond.
Mechanism of Direct N-Alkylation:
The S(_N)2 mechanism for direct N-alkylation.
Reductive Amination: Imine/Iminium Formation and Reduction
Reductive amination involves a two-step sequence within a single pot.[3] First, the azetidine nitrogen attacks the carbonyl carbon of the ketone or aldehyde to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The hydride reducing agent then delivers a hydride to the electrophilic carbon of the iminium ion, yielding the N-alkylated product.
Challenges and Troubleshooting
Steric Hindrance: The tertiary alcohol group at the 3-position of the azetidine ring presents significant steric bulk, which can hinder the approach of the alkylating agent to the nitrogen atom.[5] This may result in slower reaction rates or the need for more forcing conditions. If low reactivity is observed, consider:
-
Increasing the reaction temperature.
-
Using a more reactive alkylating agent (e.g., an alkyl iodide or triflate instead of a bromide).
-
Employing a less sterically hindered base.
O-Alkylation as a Side Reaction: The presence of the tertiary hydroxyl group introduces the possibility of competing O-alkylation, although this is generally less favorable for tertiary alcohols.[9] To minimize this side reaction:
-
Use a non-nucleophilic base (e.g., NaH, KHMDS).
-
Consider protecting the hydroxyl group as a silyl ether (e.g., TBS ether) prior to N-alkylation, followed by deprotection.
Purification: The polarity of the starting material and the N-alkylated product, both containing a hydroxyl group and a basic nitrogen, can make chromatographic purification challenging. The use of a mobile phase containing a small amount of a basic modifier (e.g., triethylamine or ammonium hydroxide) can improve peak shape and separation on silica gel.
Conclusion
The N-alkylation of 2-(azetidin-3-yl)propan-2-ol is a key transformation for the synthesis of novel, functionally diverse molecules for drug discovery. By carefully selecting the appropriate synthetic strategy—direct alkylation or reductive amination—and optimizing the reaction conditions, researchers can efficiently access a wide range of N-substituted azetidine derivatives. This guide provides a solid foundation of protocols and mechanistic understanding to facilitate the successful synthesis of these valuable compounds.
References
-
Lynch, D., et al. (2020). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 16, 2368–2382. Available at: [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry, 11, 1251299. Available at: [Link]
-
Kaabi, A., et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkat USA. Available at: [Link]
-
Dolgopolov, O., et al. (2025). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]
-
ResearchGate. (n.d.). Methods for the synthesis of azetidines. Available at: [Link]
-
Dubois, M. A. J., et al. (2019). Synthesis of 3-Aryl-3-Sulfanyl Azetidines by Iron-Catalyzed Thiol Alkylation with N-Cbz Azetidinols. The Journal of Organic Chemistry, 84(9), 5943–5956. Available at: [Link]
-
Blackman, A. G., & Hanton, L. R. (2001). Functionalised azetidines as ligands: species derived by selective alkylation at substituent-nitrogen. Dalton Transactions, (11), 1647-1653. Available at: [Link]
-
Priebe, H., et al. (2018). A Selective Process for N-alkylation in Competition with O-alkylation. ResearchGate. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry, 87(1), 344–356. Available at: [Link]
-
D'hooghe, M., et al. (2016). Competitive Ring Expansion of Azetidines into Pyrrolidines and/or Azepanes. The Journal of Organic Chemistry, 81(17), 7513–7523. Available at: [Link]
-
Muthaiah, S., et al. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 3(12), 3144-3149. Available at: [Link]
-
Smith, T. J., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters, 55(41), 5597–5600. Available at: [Link]
-
Han, Y., et al. (2012). Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. Journal of Medicinal Chemistry, 55(18), 8188–8192. Available at: [Link]
-
ResearchGate. (2013). (PDF) Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]
-
Liu, R., et al. (2015). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. Journal of the American Chemical Society, 137(35), 11364–11367. Available at: [Link]
-
Comins, D. L., & Dehghani, A. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(29), 5219-5222. Available at: [Link]
-
Stevens, S. L., et al. (2018). Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2. Beilstein Journal of Organic Chemistry, 14, 219–226. Available at: [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Available at: [Link]
-
Bull, J. A., et al. (2023). Synthesis of oxetane and azetidine ethers as ester isosteres by Brønsted acid catalysed alkylation of alcohols with 3-aryl-oxetanols and 3-aryl-azetidinols. Organic & Biomolecular Chemistry, 21(27), 5553–5559. Available at: [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 12430. Available at: [Link]
-
Seeberger, P. H. (2020, November 2). Alkylation of Amines, Part 3: with Alcohols [Video]. YouTube. Available at: [Link]
-
de Haro, T., & Nevado, C. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. Angewandte Chemie International Edition, 50(14), 3244–3247. Available at: [Link]
-
Wikipedia. (n.d.). Reductive amination. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Jagadeesh, R. V., & Beller, M. (2020). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 8, 298. Available at: [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of 2-(Azetidin-3-yl)propan-2-ol and its Derivatives
Introduction
2-(Azetidin-3-yl)propan-2-ol and its derivatives are valuable building blocks in medicinal chemistry, often incorporated into larger molecules to modulate physicochemical properties such as solubility and basicity. The presence of a secondary amine within the strained azetidine ring and a tertiary alcohol imparts a high degree of polarity and basicity to these molecules. These characteristics present unique challenges during purification, requiring carefully designed strategies to achieve high purity. This guide provides a comprehensive overview of field-proven purification techniques, including chromatographic methods, crystallization, and the strategic use of protecting groups, to empower researchers in drug development with the tools for successful purification.
Understanding the Purification Challenges
The primary challenges in purifying 2-(Azetidin-3-yl)propan-2-ol and its analogs stem from their inherent chemical properties:
-
High Polarity: The combination of the hydroxyl group and the azetidine ring makes these compounds highly soluble in polar solvents like water and methanol, but poorly soluble in common nonpolar organic solvents used in chromatography.
-
Basicity of the Azetidine Nitrogen: The secondary amine (pKa ~8-9) can interact strongly with acidic stationary phases like silica gel, leading to peak tailing, poor resolution, and even decomposition in column chromatography.[1]
-
Potential for Salt Formation: The basic nitrogen readily forms salts with acids, which can be either a purification advantage (crystallization) or a complication (inadvertent salt formation during chromatography).
A strategic approach to purification often involves either mitigating these properties or leveraging them to one's advantage.
Purification Strategy Overview
The optimal purification strategy depends on the scale of the purification, the nature of the impurities, and the desired final form of the product (free base vs. salt). A general workflow is presented below.
Caption: General purification workflow for 2-(Azetidin-3-yl)propan-2-ol.
Part 1: Purification of the Free Base
Purifying the unprotected free base is often challenging due to its high polarity and basicity. However, with the correct techniques, it is achievable.
Protocol 1: Flash Chromatography with a Modified Mobile Phase
This protocol is designed to mitigate the interaction of the basic azetidine nitrogen with the acidic silica gel stationary phase.
Rationale: The addition of a small amount of a volatile basic modifier, such as triethylamine or ammonium hydroxide, to the mobile phase "neutralizes" the acidic silanols on the silica surface.[1] This prevents the cationic form of the azetidine from strongly binding to the stationary phase, resulting in improved peak shape and recovery.
Materials:
-
Crude 2-(Azetidin-3-yl)propan-2-ol
-
Silica gel (230-400 mesh)
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Triethylamine (TEA) or Ammonium Hydroxide (28-30% solution)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
Step-by-Step Methodology:
-
TLC Analysis:
-
Prepare a developing solvent system. A good starting point is 90:10:1 DCM/MeOH/TEA.
-
Dissolve a small amount of the crude material in methanol.
-
Spot the crude material on a TLC plate and develop it in the chosen solvent system.
-
Visualize the plate under UV light (if applicable) and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin) to visualize the product and impurities.
-
Adjust the solvent system to achieve a retention factor (Rf) of 0.2-0.4 for the target compound.
-
-
Column Preparation:
-
Dry-pack a glass column with silica gel.
-
Equilibrate the column by passing through at least 5 column volumes of the mobile phase (e.g., 90:10:1 DCM/MeOH/TEA). This pre-treatment of the silica is crucial for good separation.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the mobile phase or a slightly stronger solvent mixture (e.g., 80:20:1 DCM/MeOH/TEA).
-
Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the impregnated silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen mobile phase, maintaining a consistent flow rate.
-
Collect fractions and monitor the elution by TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions using a rotary evaporator. The use of a volatile base like TEA is advantageous as it can be co-evaporated with the solvent.
-
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | DCM/MeOH with 0.5-1% TEA or NH4OH | MeOH is a polar eluent to move the polar product; TEA/NH4OH is a basic modifier to prevent peak tailing.[1] |
| Gradient | Isocratic or shallow gradient | For closely eluting impurities, a shallow gradient of increasing MeOH may be beneficial. |
| Detection | TLC with staining (KMnO4, ninhydrin) | The target molecule lacks a strong chromophore for UV detection. |
Part 2: Purification via N-Boc Protection
Protecting the azetidine nitrogen with a tert-butyloxycarbonyl (Boc) group is a highly effective strategy to simplify purification.
Rationale: The Boc group temporarily masks the basicity of the azetidine nitrogen and significantly increases the lipophilicity of the molecule. This makes the compound more amenable to standard silica gel chromatography with neutral solvent systems and improves its solubility in common organic solvents.
Sources
Application Note: Comprehensive Analytical Characterization of 2-(Azetidin-3-yl)propan-2-ol
Introduction: The Imperative for Rigorous Characterization
2-(Azetidin-3-yl)propan-2-ol is a saturated heterocyclic compound featuring a strained four-membered azetidine ring and a tertiary alcohol functional group. As a small molecule, it serves as a valuable building block in medicinal chemistry for the synthesis of more complex active pharmaceutical ingredients (APIs).[1][2][3] The unique conformational constraints imposed by the azetidine ring can significantly influence the pharmacological properties of a final drug product.[4]
Given its role as a critical intermediate, ensuring the identity, purity, and stability of 2-(Azetidin-3-yl)propan-2-ol is paramount.[5] A comprehensive analytical characterization is not merely a quality control measure; it is a foundational component of the entire drug development process, mandated by regulatory bodies like the FDA.[6] This guide provides a multi-faceted analytical strategy, detailing the causality behind method selection and offering robust protocols for the complete characterization of this compound.
The analytical workflow will encompass chromatographic, spectroscopic, and thermal methods to build a complete profile of the molecule, including its structure, purity, and potential impurities.
Physicochemical Profile and Impurity Landscape
A thorough understanding of the molecule's properties informs the selection and optimization of analytical methods.
Table 1: Physicochemical Properties of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride
| Property | Value | Source |
|---|---|---|
| Chemical Name | 2-(azetidin-3-yl)propan-2-ol hydrochloride | [7] |
| CAS Number | 1357923-33-1 | [8] |
| Molecular Formula | C₆H₁₄ClNO | [7] |
| Molecular Weight | 151.63 g/mol | [7] |
| Structure | ![]() |
- |
| Predicted Properties | Highly polar, water-soluble, basic (due to the amine) | General Chemical Principles |
Anticipating the Impurity Profile
Impurity profiling is a critical activity to ensure the safety and efficacy of the final API.[9] Impurities can arise from various stages, including the synthesis, degradation, or storage of the intermediate.[10][11] Common synthetic routes to 3-substituted azetidines may involve the ring-opening of epoxides followed by cyclization or the reduction of azetidin-3-ones.[12][13]
Potential impurities could therefore include:
-
Starting Materials: Unreacted precursors from the synthesis.
-
Intermediates: Partially reacted molecules.
-
By-products: Resulting from side reactions, such as the formation of pyrrolidines or products of over-reaction.[13]
-
Degradation Products: The strained azetidine ring can be susceptible to cleavage under harsh pH or temperature conditions.
-
Residual Solvents: Solvents used during synthesis and purification.
A logical workflow for characterization is essential to identify and quantify these components.
Caption: High-level workflow for comprehensive analysis.
Chromatographic Methods for Purity and Separation
Chromatography is the gold standard for separating and quantifying the main component from its impurities.
High-Performance Liquid Chromatography (HPLC)
Causality: The high polarity of 2-(Azetidin-3-yl)propan-2-ol (containing both amine and hydroxyl groups) makes it challenging to retain on traditional C18 reversed-phase columns, where it would likely elute in the void volume.[14][15] Therefore, Hydrophilic Interaction Liquid Chromatography (HILIC) is the method of choice. HILIC utilizes a polar stationary phase and a high-organic mobile phase, promoting the retention of polar analytes.[16] This allows for effective separation from non-polar and less-polar impurities.
Protocol: HILIC-UV/CAD Analysis
-
Instrumentation: HPLC system with UV and Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD). CAD/ELSD is recommended as the analyte lacks a strong chromophore.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 90:10 (v/v) acetonitrile/water to create a 1 mg/mL stock solution.
-
Chromatographic Conditions:
-
Column: A HILIC column with an amide or silica stationary phase (e.g., Waters ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in 95:5 (v/v) Acetonitrile:Water, pH 3.0.
-
Mobile Phase B: 10 mM Ammonium Formate in 50:50 (v/v) Acetonitrile:Water, pH 3.0.
-
Gradient: 0-10 min, 0-50% B; 10-12 min, 50% B; 12.1-15 min, 0% B.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
UV Detection: 205 nm.
-
CAD Settings: Nitrogen gas, 35 psi; Evaporation Temperature: 35 °C.
-
Data Interpretation: The purity is calculated based on the peak area percentage. The identity of impurities can be further investigated by coupling this method to a mass spectrometer (LC-MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC is an excellent technique for analyzing volatile and thermally stable compounds. As a tertiary alcohol, the analyte may be susceptible to dehydration in the hot GC inlet.[17][18] However, a well-optimized, rapid temperature program can often mitigate this. The primary utility of GC-MS here is to detect volatile organic impurities, residual solvents, and to provide an orthogonal separation technique to HPLC. The mass spectrometer provides definitive identification of separated components.
Protocol: GC-MS Analysis
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (e.g., Quadrupole).
-
Sample Preparation: Prepare a 1 mg/mL solution in methanol.
-
Chromatographic Conditions:
-
Column: Mid-polarity column (e.g., Agilent DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Injection: 1 µL, Split ratio 20:1.
-
Oven Program: Initial 50 °C for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: 35-300 amu.
-
Expected Mass Spectrum Fragmentation: The molecular ion may be weak or absent for tertiary alcohols.[18] Expect to see characteristic fragments corresponding to:
-
[M-15]⁺: Loss of a methyl group (α-cleavage).
-
[M-18]⁺: Loss of water (H₂O), a common fragmentation for alcohols.
-
[M-43]⁺: Loss of an isopropyl group.
Spectroscopic Methods for Structural Elucidation
Spectroscopy provides irrefutable proof of the molecule's chemical structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR is the most powerful tool for unambiguous structural confirmation. It provides detailed information about the carbon-hydrogen framework. Key diagnostic signals will include the diastereotopic protons of the azetidine ring and the singlets for the gem-dimethyl groups.[19]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the sample in Deuterium Oxide (D₂O) or DMSO-d₆.
-
Acquisition:
-
¹H NMR: Acquire 16-32 scans.
-
¹³C NMR: Acquire 1024-2048 scans with proton decoupling.
-
2D NMR (Optional but Recommended): COSY and HSQC experiments to confirm proton-proton and proton-carbon connectivities.
-
Table 2: Predicted NMR Signal Assignments (in D₂O)
| Assignment | ¹H δ (ppm), Multiplicity | ¹³C δ (ppm) | Rationale |
|---|---|---|---|
| 2 x -CH₃ | ~1.2 (s, 6H) | ~25 | Two equivalent methyl groups, singlet. |
| -CH (Azetidine C3) | ~3.0-3.3 (m, 1H) | ~40 | Methine proton coupled to ring CH₂ protons. |
| 2 x -CH₂ (Azetidine C2, C4) | ~3.8-4.2 (m, 4H) | ~55 | Diastereotopic methylene protons of the strained ring.[19] |
| -OH, -NH | Not observed or broad | - | Protons exchange with D₂O solvent. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Causality: FT-IR is a rapid and simple method to confirm the presence of key functional groups.[20]
Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Instrumentation: FT-IR spectrometer with an ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Acquisition: Collect spectrum from 4000 to 400 cm⁻¹, averaging 16-32 scans.
Table 3: Expected FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
|---|---|---|
| 3400-3200 (broad) | O-H (Alcohol) | Stretching |
| 3300-3100 (med) | N-H (Sec. Amine) | Stretching |
| 2980-2850 | C-H (Alkyl) | Stretching |
| 1150-1050 | C-O (Tert. Alcohol) | Stretching |
| 1250-1020 | C-N (Amine) | Stretching |
Thermal Analysis for Stability and Physical Properties
Thermal methods provide crucial data on the material's stability, melting behavior, and the presence of volatiles like water or solvents.[21][22]
Caption: Workflow for TGA and DSC analysis.
Thermogravimetric Analysis (TGA)
Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to quantify the amount of volatile material (water, residual solvents) and to determine the temperature at which the compound begins to decompose.[23]
Protocol: TGA
-
Instrumentation: TGA instrument.
-
Sample Preparation: Accurately weigh 5-10 mg of the sample into a platinum or ceramic pan.
-
Method: Heat the sample from 25 °C to 500 °C at a rate of 10 °C/min under a nitrogen atmosphere (flow rate 50 mL/min).
Differential Scanning Calorimetry (DSC)
Causality: DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to screen for different polymorphic forms, which can have different physicochemical properties.[21]
Protocol: DSC
-
Instrumentation: DSC instrument.
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Method: Heat the sample from 25 °C to a temperature above its melting point (e.g., 250 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
Table 4: Summary of Thermal Analysis Data
| Technique | Parameter Measured | Typical Expected Result |
|---|---|---|
| TGA | Weight Loss below 120 °C | < 1% (indicates absence of significant volatiles) |
| Onset of Decomposition | > 200 °C (indicates good thermal stability) | |
| DSC | Melting Point (Tₘ) | Sharp endotherm, characteristic of the compound. |
| | Enthalpy of Fusion (ΔHբ) | Provides information about crystallinity. |
Conclusion
The analytical methods detailed in this guide provide a comprehensive and robust framework for the characterization of 2-(Azetidin-3-yl)propan-2-ol. By employing an orthogonal combination of chromatographic, spectroscopic, and thermal techniques, researchers and drug developers can confidently establish the identity, purity, and stability of this critical pharmaceutical intermediate. Adherence to these protocols ensures high-quality material, which is fundamental to the successful development of safe and effective medicines.
References
-
Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin - PubMed Central. (2023). National Center for Biotechnology Information. [Link]
-
Azetidine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
Significance of Impurity Profiling in the Pharmaceutical Industry. - Global Pharma Tek. (2024). Global Pharma Tek. [Link]
-
Alcoholic Beverage Analysis by GC - Restek Resource Hub. (2025). Restek. [Link]
-
Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024). TA Instruments. [Link]
-
Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. (2025). Advanced Journal of Chemistry. [Link]
-
Small Molecule Drug Characterization and Purity Analysis - Agilent. Agilent. [Link]
-
HPLC Analysis of Very Polar Compounds in Bioanalysis - LCGC International. LCGC International. [Link]
-
Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles - ResearchGate. (2025). ResearchGate. [Link]
-
What are Small Molecule Drugs? - Patheon pharma services. (2024). Patheon. [Link]
-
Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2025). ResearchGate. [Link]
-
TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2025). ResolveMass. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific. Fisher Scientific. [Link]
-
A dynamic proton NMR and ab initio MO investigation of the barrier to pyramidal inversion in azetidine | Journal of the American Chemical Society. ACS Publications. [Link]
-
Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. [Link]
-
GCMS Section 6.10 - Whitman People. Whitman College. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025). Waters. [Link]
-
Characterization of Pharmaceutical Materials by Thermal Analysis - TA Instruments. TA Instruments. [Link]
-
Impurity Profiling In Pharmaceuticals: A Review. International Journal of Pharmaceutical Research and Applications. [Link]
-
Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes | The Journal of Organic Chemistry - ACS Publications. (2020). ACS Publications. [Link]
-
Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines - University of Birmingham. University of Birmingham. [Link]
-
Introduction to small molecule drug discovery and preclinical development - Frontiers. (2023). Frontiers. [Link]
-
Paving the way for small-molecule drug discovery - PMC - PubMed Central. National Center for Biotechnology Information. [Link]
-
Advances in Impurity Profiling of Pharmaceutical Formulations - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2024). BJSTR. [Link]
-
Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products - ResearchGate. (2025). ResearchGate. [Link]
-
Chemical Properties of Azetidine (CAS 503-29-7) - Cheméo. Cheméo. [Link]
-
Synthesis of azetidines by aza Paternò–Büchi reactions - RSC Publishing. Royal Society of Chemistry. [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]
-
Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine - Muthanna Journal of Pure Science. Muthanna Journal of Pure Sciences. [Link]
-
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - MDPI. MDPI. [Link]
-
Recent trends in the impurity profile of pharmaceuticals - PMC - NIH. National Center for Biotechnology Information. [Link]
-
Determination of alcohol content with GC-MS Methods | Download Table - ResearchGate. ResearchGate. [Link]
-
Introduction to Pharmaceutical Thermal Analysis: a Teaching Tool - EngagedScholarship@CSU. Cleveland State University. [Link]
-
Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC. National Center for Biotechnology Information. [Link]
-
Polar compounds separation by HPLC - any thoughts? - ResearchGate. (2014). ResearchGate. [Link]
-
Small Molecule Drugs: Key Facts & Choosing the Right Partner - Adragos Pharma. (2024). Adragos Pharma. [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics. [Link]
Sources
- 1. What are Small Molecule Drugs? - Patheon pharma services [patheon.com]
- 2. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 3. Small Molecule Drugs: Key Facts & Choosing the Right Partner [adragos-pharma.com]
- 4. muthjps.mu.edu.iq [muthjps.mu.edu.iq]
- 5. agilent.com [agilent.com]
- 6. globalpharmatek.com [globalpharmatek.com]
- 7. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 8. biosynth.com [biosynth.com]
- 9. biomedres.us [biomedres.us]
- 10. ijprajournal.com [ijprajournal.com]
- 11. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. hplc.eu [hplc.eu]
- 16. researchgate.net [researchgate.net]
- 17. Alcoholic Beverage Analysis by GC | Restek [discover.restek.com]
- 18. GCMS Section 6.10 [people.whitman.edu]
- 19. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ajchem-a.com [ajchem-a.com]
- 21. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 22. researchgate.net [researchgate.net]
- 23. resolvemass.ca [resolvemass.ca]
Application Note: Asymmetric Synthesis of 2-(Azetidin-3-yl)propan-2-ol Enantiomers
Introduction: The Significance of Chiral Azetidines in Medicinal Chemistry
Chiral 3-substituted azetidines are privileged structural motifs in modern drug discovery. Their rigid, three-dimensional framework offers a unique scaffold for presenting pharmacophoric elements in a well-defined spatial orientation, often leading to enhanced target affinity and selectivity. The specific enantiomers of 2-(azetidin-3-yl)propan-2-ol represent valuable building blocks for the synthesis of novel therapeutic agents. The tertiary alcohol moiety provides a key site for further functionalization, while the chirality at the C3 position is critical for specific molecular recognition by biological targets. This guide provides a detailed, field-proven protocol for the asymmetric synthesis of these valuable enantiomers, focusing on a robust catalytic approach that ensures high enantioselectivity and yield.
Strategic Overview: Catalytic Asymmetric Methylation of N-Boc-Azetidin-3-one
The core of this synthetic strategy is the enantioselective addition of a methyl group to the prochiral ketone, tert-butyl 3-oxoazetidine-1-carboxylate (N-Boc-azetidin-3-one). This transformation is achieved using a methyl Grignard reagent in the presence of a substoichiometric amount of a chiral ligand. This approach is highly convergent and atom-economical. The N-Boc protecting group serves a dual purpose: it activates the azetidine ring for subsequent modifications while preventing unwanted side reactions at the nitrogen atom. Following the successful asymmetric addition, the Boc group can be efficiently removed under acidic conditions to yield the final target enantiomers.
Protocol I: Synthesis of Starting Material - tert-Butyl 3-oxoazetidine-1-carboxylate
Rationale: The synthesis of the N-Boc-protected azetidinone is a crucial first step. A common and reliable method involves the oxidation of the commercially available N-Boc-3-hydroxyazetidine. Various oxidation protocols can be employed; a Swern oxidation or a variation using a hypervalent iodine reagent are common choices that proceed under mild conditions.
Experimental Protocol:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.2 M).
-
Oxidation: Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add a solution of Dess-Martin periodinane (1.1 eq) in DCM.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 30 minutes and then allow it to warm to room temperature over 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford tert-butyl 3-oxoazetidine-1-carboxylate as a white solid.
Data Summary Table:
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxyazetidine |
| Oxidizing Agent | Dess-Martin Periodinane |
| Solvent | Dichloromethane (DCM) |
| Temperature | -78 °C to Room Temperature |
| Typical Yield | 85-95% |
Protocol II: Asymmetric Methylation using a Chiral DACH-derived Ligand
Rationale: The key to achieving high enantioselectivity in the addition of methylmagnesium bromide to N-Boc-azetidin-3-one lies in the choice of the chiral ligand. N,N,O-tridentate ligands derived from trans-1,2-diaminocyclohexane (DACH) have proven to be highly effective in mediating the asymmetric addition of Grignard reagents to a wide range of ketones.[1][2][3] These ligands form a well-defined chiral magnesium complex that effectively shields one face of the coordinated ketone, directing the nucleophilic attack of the Grignard reagent to the other face.
Experimental Workflow Diagram:
Caption: Workflow for the asymmetric methylation.
Experimental Protocol:
-
Catalyst Formation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral DACH-derived ligand (e.g., (R,R)-L12 from Di-Ieva et al.[2]) (0.1 eq) in anhydrous toluene (approx. 0.1 M). Cool the solution to 0 °C and add methylmagnesium bromide (3.0 M in diethyl ether, 1.0 eq) dropwise. Stir the mixture at room temperature for 1 hour to form the chiral magnesium-ligand complex.
-
Asymmetric Addition: Cool the solution of the chiral complex to -78 °C. In a separate flask, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous toluene and add this solution dropwise to the pre-formed catalyst solution. After the addition is complete, add an additional portion of methylmagnesium bromide (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction at -78 °C for 4-6 hours. Monitor the reaction by TLC for the consumption of the starting ketone.
-
Work-up: Carefully quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Purification: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the enantiomerically enriched tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate.
Data Summary Table:
| Parameter | Value |
| Substrate | N-Boc-azetidin-3-one |
| Reagent | Methylmagnesium Bromide |
| Chiral Ligand | (R,R)- or (S,S)-DACH-derived N,N,O-tridentate ligand |
| Solvent | Toluene |
| Temperature | -78 °C |
| Expected Yield | 70-85% |
| Expected Enantiomeric Excess (ee) | >90% |
Mechanistic Insight: The Role of the Chiral Ligand
The enantioselectivity of the reaction is governed by the formation of a rigid chiral magnesium complex. The N,N,O-tridentate ligand coordinates to the magnesium ion of the Grignard reagent, creating a sterically defined environment around the metal center.[3] When the ketone substrate, N-Boc-azetidin-3-one, coordinates to this chiral magnesium complex, one of its two prochiral faces is sterically hindered by the bulky substituents on the chiral ligand. Consequently, the incoming methyl group from another molecule of the Grignard reagent preferentially attacks the less hindered face, leading to the formation of one enantiomer of the tertiary alcohol in excess.
Mechanism Diagram:
Caption: Simplified mechanism of asymmetric addition.
Protocol III: N-Boc Deprotection
Rationale: The final step to obtain the target 2-(azetidin-3-yl)propan-2-ol enantiomers is the removal of the N-Boc protecting group. This is typically achieved under acidic conditions, which cleave the carbamate to release the free amine. Trifluoroacetic acid (TFA) in DCM is a standard and effective method for this transformation.
Experimental Protocol:
-
Reaction Setup: Dissolve the enantiomerically enriched tert-butyl 3-hydroxy-3-methylazetidine-1-carboxylate (1.0 eq) in DCM (approx. 0.1 M) in a round-bottom flask.
-
Deprotection: Add trifluoroacetic acid (TFA, 5-10 eq) dropwise at 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is fully consumed.
-
Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Purification: Dissolve the residue in a minimal amount of DCM and precipitate the product as a salt by adding diethyl ether, or purify by passing through a short column of basic alumina to obtain the free base.
Data Summary Table:
| Parameter | Value |
| Starting Material | N-Boc-3-hydroxy-3-methylazetidine |
| Reagent | Trifluoroacetic Acid (TFA) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | >95% (as salt or free base) |
Characterization: Determination of Enantiomeric Excess
Rationale: The enantiomeric excess (ee) of the final product is a critical measure of the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the ee. The enantiomers are separated on a chiral stationary phase, and the ratio of their peak areas in the chromatogram corresponds to their ratio in the sample.
Chiral HPLC Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the final product, 2-(azetidin-3-yl)propan-2-ol, or its N-Boc protected precursor in the mobile phase.
-
Chromatographic Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio should be optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm).
-
-
Data Analysis: Integrate the peak areas of the two enantiomers. Calculate the enantiomeric excess using the formula: ee (%) = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.
Conclusion
This application note provides a comprehensive and robust protocol for the asymmetric synthesis of the enantiomers of 2-(azetidin-3-yl)propan-2-ol. By employing a well-defined chiral ligand system, this method offers high yields and excellent enantioselectivity. The detailed procedures for the synthesis of the starting material, the key asymmetric methylation step, deprotection, and characterization will enable researchers in drug development and medicinal chemistry to access these valuable chiral building blocks for their research endeavors.
References
-
Di-Ieva, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Science, 13(21), 6262-6269. [Link]
-
Bieszczad, B., & Gilheany, D. G. (2017). Asymmetric Grignard Synthesis of Tertiary Alcohols through Rational Ligand Design. Angewandte Chemie International Edition, 56(23), 6673-6677. [Link]
-
Di-Ieva, C., et al. (2022). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. RSC Publishing. [Link]
Sources
- 1. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols - PMC [pmc.ncbi.nlm.nih.gov]
Scale-up synthesis of 2-(Azetidin-3-yl)propan-2-ol for preclinical studies
Application Note & Protocol
A Scalable, Two-Step Synthesis of 2-(Azetidin-3-yl)propan-2-ol for Preclinical Development
Abstract
The azetidine ring is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] This application note provides a detailed, robust, and scalable two-step synthesis for 2-(azetidin-3-yl)propan-2-ol, a key tertiary alcohol-substituted azetidine building block for drug discovery programs. The described synthesis proceeds via a Grignard reaction on a protected azetidinone followed by an efficient deprotection, a route designed for high fidelity and scalability to meet preclinical supply demands. This guide offers in-depth protocols, mechanistic insights, characterization data, and critical scale-up considerations for researchers and drug development professionals.
Introduction: The Strategic Value of Azetidine Scaffolds
Four-membered saturated heterocycles, particularly azetidines, have emerged as crucial components in the design of novel therapeutics.[2] Their strained ring system offers a unique three-dimensional exit vector for substituents, allowing for precise exploration of chemical space. Unlike more flexible acyclic or larger ring systems, the conformational rigidity of the azetidine core can lead to enhanced binding affinity and selectivity for biological targets.[1] The target molecule, 2-(azetidin-3-yl)propan-2-ol, incorporates a tertiary alcohol, a functional group that can act as a hydrogen bond donor and improve aqueous solubility, making it a highly desirable building block for preclinical candidates.
This document outlines a validated synthetic route starting from the commercially available N-Boc-azetidin-3-one, ensuring a reliable and accessible starting point for multi-gram scale production.
Retrosynthetic Analysis and Strategy
The synthetic strategy was designed around two core principles: reliability and scalability. A Grignard reaction was identified as the most direct and efficient method for constructing the desired tertiary alcohol.
-
Step 1: Nucleophilic Addition. The key C-C bond formation is achieved via the addition of a methyl Grignard reagent (MeMgBr) to the carbonyl of N-Boc-azetidin-3-one. The tert-butyloxycarbonyl (Boc) protecting group is essential here; it deactivates the ring nitrogen, preventing it from interfering with the Grignard reagent, and enhances the starting material's stability.[3]
-
Step 2: Deprotection. The final step involves the removal of the Boc group under acidic conditions to yield the target free amine. This step is designed to be clean and high-yielding, with straightforward isolation of the final product.
The overall workflow is depicted below.
Figure 1: Overall two-step synthetic workflow.
Detailed Protocols and Methodologies
Safety First: Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All operations should be conducted within a certified chemical fume hood. Grignard reagents are highly reactive with water and protic solvents, and anhydrous conditions must be maintained.[4] Azetidine and its derivatives should be handled with care, assuming they are irritants and potentially toxic.[5][6]
This step involves the nucleophilic addition of a methyl Grignard reagent to the protected azetidinone. The choice of an ethereal solvent like Tetrahydrofuran (THF) is critical as it solvates the magnesium ion, stabilizing the Grignard reagent.[4]
Caption: Nucleophilic attack on the carbonyl carbon. (Note: Placeholder images used for chemical structures).
Protocol:
-
Reactor Setup: Equip a 2 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a 250 mL pressure-equalizing dropping funnel under a nitrogen atmosphere. Dry all glassware in an oven (120 °C) overnight and assemble while hot under a stream of nitrogen.
-
Reagent Charging: Charge the flask with N-Boc-azetidin-3-one (100 g, 0.584 mol, 1.0 equiv) and anhydrous THF (1 L). Stir the mixture until all solids are dissolved.
-
Grignard Addition: Cool the solution to 0 °C using an ice-water bath. Charge the dropping funnel with methylmagnesium bromide (3.0 M in diethyl ether, 234 mL, 0.701 mol, 1.2 equiv). Add the Grignard reagent dropwise to the stirred ketone solution over 60-90 minutes, ensuring the internal temperature does not exceed 5 °C. An exotherm is expected.
-
Reaction & Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes) until the starting material is consumed.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl, 250 mL). This is a safer alternative to water for quenching Grignard reactions on a large scale.[7]
-
Workup & Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 300 mL). Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude oil.
-
Purification: The crude product can be purified by flash column chromatography on silica gel (gradient elution, 10-40% ethyl acetate in hexanes) to afford the title compound as a clear, colorless oil. For scale-up, direct crystallization from a suitable solvent system (e.g., heptane/ethyl acetate) may be developed to avoid chromatography.
Expected Results:
| Parameter | Specification |
| Yield | 85-95% |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR | Consistent with structure |
| Purity (by LCMS) | >95% |
The Boc group is reliably cleaved under acidic conditions. A solution of hydrogen chloride in dioxane is often preferred for scale-up as it provides the final product as a hydrochloride salt, which is typically a crystalline, stable solid that is easy to handle and purify. Alternative methods include using trifluoroacetic acid (TFA).[8]
Protocol:
-
Reactor Setup: To a 1 L round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add the tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (assuming 98 g, ~0.455 mol, 1.0 equiv) from the previous step.
-
Acid Addition: Dissolve the starting material in dichloromethane (DCM, 200 mL, optional, to aid dissolution). Add a 4.0 M solution of HCl in 1,4-dioxane (455 mL, 1.82 mol, 4.0 equiv) dropwise at room temperature. Gas evolution (isobutylene) will be observed.
-
Reaction & Monitoring: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LCMS until the starting material is fully consumed. Formation of a white precipitate (the hydrochloride salt) is expected.
-
Isolation: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl. The resulting solid can be triturated with diethyl ether or methyl tert-butyl ether (MTBE), filtered, and washed with additional ether to yield the hydrochloride salt of the product as a white solid.
-
(Optional) Free-Basing: To obtain the free amine, dissolve the hydrochloride salt in water, cool to 0 °C, and basify to pH >12 with a 50% NaOH solution. Extract the aqueous layer with a suitable organic solvent (e.g., DCM or a 3:1 mixture of chloroform/isopropanol), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the free base as an oil or low-melting solid.
Final Product Quality Control:
| Test | Method | Specification |
| Identity | ¹H NMR, ¹³C NMR | Conforms to structure |
| Identity | Mass Spectrometry | Correct [M+H]⁺ |
| Purity | HPLC/UPLC (210 nm) | ≥98.0% |
| Appearance | White to off-white solid (HCl salt) | |
| Residual Solvents | GC-HS | Within ICH limits |
Scale-Up Considerations & Process Optimization
Transitioning from lab-scale to preclinical production requires careful consideration of several factors:
-
Thermal Management: The Grignard addition is exothermic. On a larger scale, the rate of addition and efficient reactor cooling are paramount to prevent temperature runaways. A jacketed reactor with controlled cooling is essential.
-
Reagent Sourcing: Ensure all reagents, especially the Grignard solution and the N-Boc-azetidin-3-one, are sourced from qualified vendors with consistent quality to ensure batch-to-batch reproducibility.
-
Purification Strategy: Multi-kilogram flash chromatography is resource-intensive. Developing a robust crystallization procedure for both the intermediate and the final product (as a salt) is critical for scalable and cost-effective purification.
-
Workup Procedures: Large-scale extractions can lead to emulsion formation. The choice of solvents and the addition of brine can help mitigate this. Phase-separating equipment like a liquid-liquid extractor may be beneficial.
-
Safety at Scale: Handling large quantities of flammable solvents and reactive Grignard reagents requires a thorough process safety assessment (HAZOP) and appropriate engineering controls (e.g., grounding to prevent static discharge).[6]
Conclusion
This application note details a highly efficient, two-step synthesis of 2-(azetidin-3-yl)propan-2-ol suitable for scale-up to produce preclinical quantities. The route leverages a robust Grignard reaction followed by a clean Boc-deprotection. By providing detailed protocols, characterization benchmarks, and key scale-up insights, this guide serves as a comprehensive resource for drug development professionals seeking to incorporate this valuable azetidine building block into their synthetic programs.
References
-
Singh, G. S., et al. (2021). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2022(1), 22-61. [Link]
-
Couty, F., & Evano, G. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines. Organic & Biomolecular Chemistry, 16(34), 6131-6145. [Link]
-
Hillier, M. C., & Chen, C.-Y. (2006). A Straightforward Synthesis of 1,3-Disubstituted Azetidines. The Journal of Organic Chemistry, 71(20), 7885–7887. [Link]
-
O'Brien, P., et al. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters, 17(1), 94-97. [Link]
-
Wikipedia contributors. (2023). Grignard reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Azetidine. [Link]
-
Clark, J. (2015). An Introduction to Grignard Reagents. Chemguide. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
-
Wuts, P. G. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. [Link]
-
Burdfield, D. R. (1986). Purification of Laboratory Chemicals. Pergamon Press. [Link]
Sources
- 1. Azetidines - Enamine [enamine.net]
- 2. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting low yield in 2-(Azetidin-3-yl)propan-2-ol synthesis.
Welcome to the technical support center for the synthesis of 2-(azetidin-3-yl)propan-2-ol. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining high yields and purity for this valuable azetidine building block. Here, we address common issues in a question-and-answer format, providing in-depth explanations and actionable troubleshooting steps based on established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2-(azetidin-3-yl)propan-2-ol, and what are the key challenges?
The most prevalent and logical synthetic pathway involves a two-step sequence:
-
Grignard Reaction: The nucleophilic addition of a methyl organometallic reagent, typically methylmagnesium bromide (CH₃MgBr), to an N-protected azetidin-3-one, most commonly N-Boc-azetidin-3-one. This step forms the tertiary alcohol, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate.
-
Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, 2-(azetidin-3-yl)propan-2-ol, which is often isolated as a hydrochloride salt to improve stability and handling.[1][2]
The primary challenges that lead to low yields are:
-
Side reactions during the Grignard addition , such as enolization of the ketone.[3]
-
Ring instability of the azetidine core during the acidic deprotection step, which can lead to ring-opening and other rearrangements.[4][5]
-
Difficulties in purifying the final product , which is a polar and basic compound.
Q2: My overall yield is consistently low. Which of the two main steps is more likely the culprit?
Both steps present significant challenges. However, the acid-mediated N-Boc deprotection is often the most critical and yield-limiting step . The inherent ring strain of the four-membered azetidine ring makes it susceptible to cleavage under the strong acidic conditions required to remove the Boc group.[4][5] While the Grignard reaction can also be inefficient, the complete degradation of the core scaffold during deprotection can lead to a substantial loss of material.
Q3: Is the final product, 2-(azetidin-3-yl)propan-2-ol, stable as a free base?
The free base is a relatively stable compound, but like many small, polar amines, it can be hygroscopic and may absorb atmospheric carbon dioxide over time. For long-term storage and easier handling, it is highly recommended to convert it to a salt, such as the hydrochloride salt.[1][2]
Troubleshooting Guide: A Deep Dive into Synthetic Challenges
This section provides a detailed analysis of potential issues, their underlying causes, and step-by-step solutions.
Part 1: The Grignard Reaction - Synthesis of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
The addition of methylmagnesium bromide to N-Boc-azetidin-3-one is a standard organometallic addition to a ketone.[6] However, the unique structure of the azetidinone presents specific challenges.
Issue 1.1: Low Conversion of N-Boc-azetidin-3-one
-
Question: I am recovering a significant amount of my starting material, N-Boc-azetidin-3-one, even after extended reaction times or using an excess of Grignard reagent. What is going wrong?
-
Answer: This issue typically points to three primary causes: poor quality of the Grignard reagent, presence of moisture, or a competing side reaction.
-
Causality: Grignard reagents are highly basic and will react with any protic source, such as water, faster than they will add to a ketone. This will quench the reagent and reduce its effective concentration. Additionally, the Grignard reagent can act as a base to deprotonate the α-protons of the ketone, leading to an enolate, which will not react further with the Grignard reagent.[3] Upon aqueous workup, this enolate is protonated back to the starting ketone.
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven-dried or flame-dried under vacuum) and the reaction must be conducted under an inert atmosphere (nitrogen or argon). Anhydrous solvents are essential.
-
Verify Grignard Reagent Quality: Use a freshly prepared or recently titrated Grignard reagent. The concentration of commercial Grignard reagents can decrease over time.
-
Optimize Reaction Temperature: While many Grignard reactions are performed at room temperature, adding the azetidinone to the Grignard solution at a lower temperature (e.g., 0 °C or -78 °C) can suppress the enolization side reaction by favoring the nucleophilic addition pathway.
-
Consider an Alternative Reagent: If enolization is a persistent issue, consider using methyllithium, which is generally more reactive and may favor addition over deprotonation.
-
-
Issue 1.2: Formation of a Side Product with a Similar Polarity to the Desired Alcohol
-
Question: I observe a significant side product that is difficult to separate from my desired tertiary alcohol. What could this be?
-
Answer: A likely side product is the reduced species, tert-butyl 3-hydroxyazetidine-1-carboxylate, where the ketone has been reduced to a secondary alcohol.
-
Causality: This occurs when the Grignard reagent acts as a reducing agent via a β-hydride transfer. This is more common with sterically hindered ketones and bulky Grignard reagents. While methylmagnesium bromide is not particularly bulky, the constrained environment of the four-membered ring can promote this pathway to some extent.[3]
-
Troubleshooting Steps:
-
Control the Rate of Addition: Add the azetidinone solution slowly to the Grignard reagent at a low temperature to minimize side reactions.
-
Use a High-Quality Grignard Reagent: Older or improperly prepared Grignard reagents can have higher concentrations of species that favor reduction.
-
Purification Strategy: Careful column chromatography with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) should allow for the separation of the tertiary and secondary alcohols.
-
-
Experimental Protocol: Grignard Reaction
Synthesis of tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
| Reagent/Parameter | Recommendation | Rationale |
| N-Boc-azetidin-3-one | 1.0 eq | Starting material |
| Methylmagnesium bromide | 1.5 - 2.0 eq | Excess ensures complete conversion and compensates for any quenching. |
| Solvent | Anhydrous THF or Diethyl Ether | Ethereal solvents are essential for Grignard reagent stability. |
| Temperature | -78 °C to 0 °C for addition, then warm to RT | Low temperature minimizes side reactions like enolization. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the Grignard reagent by atmospheric moisture and oxygen. |
Step-by-Step Procedure:
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of methylmagnesium bromide (1.5 eq) in THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF and add it dropwise to the Grignard solution, ensuring the internal temperature does not exceed -60 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 20-50% ethyl acetate in hexanes gradient) to yield the title compound as a white solid or colorless oil.
Part 2: N-Boc Deprotection - Synthesis of 2-(Azetidin-3-yl)propan-2-ol
The removal of the Boc group is typically achieved with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[7][8] This step is often the most challenging due to the lability of the azetidine ring.
Issue 2.1: Very Low or No Yield of the Desired Product
-
Question: After acidic workup and purification, I have a very low yield of 2-(azetidin-3-yl)propan-2-ol, or in some cases, none at all. What is happening to my product?
-
Answer: The most probable cause is the acid-mediated ring-opening of the strained azetidine ring.
-
Causality: The azetidine nitrogen, once protonated, activates the ring towards nucleophilic attack. The tertiary alcohol can act as an intramolecular nucleophile, or external nucleophiles (like the counter-ion of the acid) can attack one of the ring carbons, leading to cleavage of the C-N bonds. This results in a complex mixture of rearranged or decomposed products. 3-hydroxyazetidines are known to undergo rearrangement under acidic conditions.[9]
-
Troubleshooting Steps:
-
Milder Deprotection Conditions: Instead of using neat TFA or concentrated HCl, try a solution of HCl in a solvent like dioxane or methanol at 0 °C to room temperature. This can moderate the acidity and reduce the extent of ring-opening.
-
Careful Control of Stoichiometry and Temperature: Use the minimum amount of acid required for the reaction to proceed and maintain a low temperature (e.g., 0 °C) throughout the reaction.
-
Shorter Reaction Times: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to minimize the exposure of the product to harsh acidic conditions.
-
Alternative Deprotection Methods: While less common for Boc groups, consider exploring milder acidic conditions such as using zinc bromide in an appropriate solvent.[10]
-
-
Issue 2.2: Difficulty in Isolating the Final Product
-
Question: My reaction seems to work based on LC-MS, but I struggle to isolate a pure product after workup.
-
Answer: The final product is a polar, water-soluble amino alcohol. This makes extraction from aqueous media inefficient and purification by standard silica gel chromatography challenging.
-
Causality: The free amine can interact strongly with the acidic silica gel, leading to streaking and poor recovery. The high polarity of the molecule can also lead to poor separation from polar side products.
-
Troubleshooting Steps:
-
Isolate as the HCl Salt: After deprotection with HCl, directly remove the solvent under reduced pressure without an aqueous workup to obtain the crude hydrochloride salt. This salt is typically a solid and can often be purified by recrystallization or trituration.
-
Use a Modified Chromatography Procedure: If chromatography is necessary, consider using a modified stationary phase like alumina or treating the silica gel with a small amount of a base like triethylamine in the eluent to reduce tailing. A reverse-phase C18 column may also be effective.
-
Ion-Exchange Chromatography: For a very clean separation, ion-exchange chromatography can be an excellent, albeit more complex, option for purifying polar amino compounds.
-
-
Experimental Protocol: N-Boc Deprotection
Synthesis of 2-(Azetidin-3-yl)propan-2-ol Hydrochloride
| Reagent/Parameter | Recommendation | Rationale |
| Starting Material | 1.0 eq | tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate |
| Deprotecting Agent | 4M HCl in 1,4-Dioxane | Provides acidic conditions for deprotection while controlling the concentration of the acid. |
| Solvent | 1,4-Dioxane (as co-solvent) or CH₂Cl₂ | Aprotic solvent to avoid side reactions. |
| Temperature | 0 °C to Room Temperature | Milder conditions to minimize ring-opening. |
| Work-up | Evaporation of solvent | Direct isolation of the hydrochloride salt avoids difficult extractions. |
Step-by-Step Procedure:
-
Dissolve tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) in a minimal amount of dichloromethane or use the HCl/dioxane solution directly if the starting material is soluble.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4M HCl in 1,4-dioxane (3-5 eq of HCl) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture to dryness under reduced pressure.
-
The resulting solid is the crude 2-(azetidin-3-yl)propan-2-ol hydrochloride.
-
Purify the crude salt by trituration with cold diethyl ether or by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to obtain the pure product.
Visualizing the Process
Synthetic Pathway
Caption: Overall synthetic route to 2-(azetidin-3-yl)propan-2-ol.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield issues.
References
-
Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014. [Link]
-
Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th ed.; John Wiley & Sons, 2019. [Link]
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Ghorai, M. K.; Das, K.; Shukla, D. Lewis Acid-Mediated Highly Regioselective SN2-Type Ring-Opening of 2-Aryl-N-tosylazetidines and Aziridines by Alcohols. J. Org. Chem.2007 , 72 (15), 5859–5862. [Link]
-
Baxendale, I. R.; et al. Rearrangement of 3-Hydroxyazetidines into 2-Oxazolines. Org. Lett.2020 , 22 (11), 4145–4149. [Link]
-
Common Organic Chemistry. Boc Deprotection (HCl). [Link]
-
Burrell, A. K.; et al. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Med. Chem. Lett.2021 , 12 (10), 1593–1598. [Link]
-
Li, B.; et al. Aqueous phosphoric acid for the deprotection of tert-butyl carbamates, esters, and ethers. Tetrahedron Lett.2005 , 46 (48), 8375-8378. [Link]
-
Lundquist, J. T.; et al. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. Org. Biomol. Chem.2003 , 1 (15), 2694-701. [Link]
Sources
- 1. biosynth.com [biosynth.com]
- 2. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 3. researchgate.net [researchgate.net]
- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]
- 5. researchgate.net [researchgate.net]
- 6. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Boc Deprotection Mechanism - HCl [commonorganicchemistry.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimization of 2-(Azetidin-3-yl)propan-2-ol Functionalization
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the functionalization of 2-(azetidin-3-yl)propan-2-ol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the unique challenges and opportunities presented by this valuable building block. We will move beyond simple protocols to explore the chemical principles governing its reactivity, enabling you to troubleshoot effectively and optimize your synthetic routes.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Before diving into specific reaction troubleshooting, it's crucial to understand the inherent chemical properties of our substrate. The interplay between the strained azetidine ring and the bulky tertiary alcohol substituent at the C-3 position governs its reactivity.
Q1: What makes the azetidine ring reactive and how does this impact my experiments?
The reactivity of the four-membered azetidine ring is primarily driven by its significant ring strain (approx. 25.4 kcal/mol).[1] This strain is less than that of an aziridine but substantially more than an unstrained pyrrolidine, creating a unique balance of stability and reactivity.[1][2] For functionalization at the nitrogen, this has two major implications:
-
Enhanced Nucleophilicity: The nitrogen lone pair is readily available for reactions like alkylation and acylation.
-
Potential for Ring-Opening: Under harsh conditions (e.g., strong Lewis acids, high temperatures, or with certain aggressive nucleophiles), the ring can undergo cleavage as a strain-relief pathway. Your experimental design must be mild enough to favor N-functionalization over ring degradation.
Q2: How does the 2-hydroxypropan-2-yl substituent at the C-3 position affect N-functionalization reactions?
The tertiary alcohol group at the C-3 position introduces significant steric bulk in proximity to the reactive nitrogen center. This steric hindrance can impede the approach of bulky electrophiles or reagents.[3] The electronic nature of substituents also plays a profound role in the outcome of such reactions.[3]
-
Causality: When selecting reagents, consider their size. For instance, a sterically demanding acyl chloride might react sluggishly compared to a smaller one. Similarly, in Buchwald-Hartwig aminations, bulky phosphine ligands that are effective for other amines may prove suboptimal here due to steric clash.
Q3: Do I need to protect the tertiary alcohol on the C-3 substituent?
For most common N-functionalization reactions (acylations, alkylations, reductive aminations), protection of the tertiary alcohol is not necessary . The alcohol is relatively unreactive under neutral or basic conditions. Furthermore, protecting it would add two steps to your synthesis (protection and deprotection), reducing overall efficiency. Protection should only be considered if your reaction requires strongly acidic conditions or utilizes reagents known to react with tertiary alcohols.
Section 2: Troubleshooting Guides for Common Functionalizations
This section addresses specific problems you may encounter during key transformations.
Guide 1: N-Acylation (Amide Bond Formation)
N-acylation is a fundamental transformation. Issues typically arise from incomplete conversion or the formation of stable, unreactive intermediates.
Q: My acylation with an acyl chloride is slow and gives low yields. What are the likely causes and solutions?
A: This is a common issue, often rooted in a combination of steric hindrance and suboptimal base selection.
-
Underlying Cause: The steric bulk of the C-3 substituent can slow the rate of nucleophilic attack. Furthermore, the HCl byproduct can protonate the starting amine, rendering it non-nucleophilic. An inadequate base will not scavenge this acid effectively.
-
Troubleshooting Workflow:
Caption: Troubleshooting N-Acylation Reactions.
Guide 2: N-Alkylation
Direct N-alkylation with alkyl halides can be challenging due to the risk of ring-opening and slow reaction rates.
Q: My N-alkylation reaction is not working, and I suspect ring-opening is occurring. How can I improve this?
A: Ring stability is a key concern. High temperatures and strong, nucleophilic bases can promote undesired ring-opening pathways. The goal is to find conditions that are sufficiently energetic for alkylation but not for degradation.
| Parameter | Problematic Condition | Recommended Optimization | Rationale |
| Base | Strong nucleophilic bases (e.g., NaOH, KOtBu) | Weaker, non-nucleophilic bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) | Minimizes base-mediated attack on the azetidine ring carbons. Cesium carbonate is often effective due to the "cesium effect," which enhances the nucleophilicity of the amine. |
| Solvent | Protic solvents (e.g., EtOH, MeOH) | Polar aprotic solvents (e.g., DMF, Acetonitrile, THF) | Aprotic solvents better solvate the cation of the base without interfering with the nucleophile. |
| Temperature | High heat (>80 °C) | Room temperature to 60 °C | Provides enough energy for Sₙ2 reaction without providing the activation energy for ring cleavage. Start low and slowly increase. |
| Leaving Group | Poor leaving groups (e.g., -Cl) | Good leaving groups (e.g., -I, -OTs, -OMs) | Using a more reactive electrophile (R-I instead of R-Cl) allows for the use of milder reaction conditions (lower temperature), preserving the ring. |
Guide 3: Reductive Amination
Reductive amination is an excellent method for installing diverse substituents. Success hinges on the choice of reducing agent and careful control of the reaction pH.
Q: I am attempting a reductive amination, but the reaction stalls after forming the iminium intermediate, or my product is decomposing. What should I adjust?
A: This points to an issue with the reducing agent or pH. The key is to select a reducing agent that is mild enough not to reduce the starting aldehyde/ketone but potent enough to reduce the formed iminium ion, all while maintaining the integrity of the azetidine ring.
-
The pH Dilemma: The reaction requires a slightly acidic pH (typically 4-6) to facilitate iminium ion formation. However, the strained azetidine ring can be sensitive to strong acids.
-
Reducing Agent Selection:
| Reducing Agent | Pros | Cons / Troubleshooting |
| Sodium Triacetoxyborohydride (STAB) | Mild, tolerant of slightly acidic conditions. Often the best first choice. | Can be slow with sterically hindered substrates. If slow, add 0.5-1.0 equivalent of acetic acid to facilitate iminium formation. |
| Sodium Cyanoborohydride (NaBH₃CN) | Effective and mild. | Highly toxic (releases HCN gas at low pH). Requires careful pH control and handling in a fume hood. |
| H₂ / Pd/C | Clean, effective for simple substrates. | Can be too aggressive, potentially leading to ring-opening or reduction of other functional groups. Use with caution. |
-
Expert Recommendation: Begin with Sodium Triacetoxyborohydride (STAB) in a solvent like Dichloroethane (DCE) or THF. It offers the best balance of reactivity and mildness for this specific substrate. If the reaction is slow, confirm iminium formation via LCMS before concluding the reducing agent is at fault.
Section 3: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions on a small scale first to optimize conditions before scaling up.
Protocol 1: N-Acylation with Benzoyl Chloride
Caption: Step-by-step N-acylation workflow.
Protocol 2: N-Alkylation with Benzyl Bromide
-
Setup: To a round-bottom flask, add 2-(azetidin-3-yl)propan-2-ol (1 equiv), potassium carbonate (K₂CO₃, 2.0 equiv), and anhydrous acetonitrile (MeCN).
-
Reagent Addition: Add benzyl bromide (1.05 equiv) to the suspension.
-
Reaction: Heat the mixture to 50-60 °C and stir vigorously.
-
Monitoring: Follow the disappearance of the starting material by TLC or LCMS (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Redissolve the residue in a suitable solvent (e.g., DCM) and wash with water to remove any remaining salts. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.
References
- Mughal, H., & Szostak, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry.
- Organic Chemistry Portal. (n.d.). Azetidine synthesis.
- Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.
- Mehra, V., et al. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances.
- Becker, M. R., et al. (n.d.). Functionalized azetidines via visible light-enabled aza Paternò-Büchi reactions.
- Royal Society of Chemistry. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
Common side reactions in the synthesis of 2-(Azetidin-3-yl)propan-2-ol
Welcome to the technical support center for the synthesis of 2-(Azetidin-3-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during this multi-step synthesis, providing in-depth troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations.
Table of Contents
-
Synthesis Overview
-
Frequently Asked Questions (FAQs)
-
Troubleshooting Guide: Step 1 - Grignard Reaction
-
Troubleshooting Guide: Step 2 - N-Boc Deprotection
-
Detailed Experimental Protocols
-
References
Synthesis Overview
The synthesis of 2-(Azetidin-3-yl)propan-2-ol is a key transformation for accessing a valuable building block in drug discovery, notably as an intermediate for compounds like Varenicline. The most common synthetic route involves two principal steps:
-
Grignard Addition: A nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide) to N-Boc-azetidin-3-one to form the protected tertiary alcohol, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)propan-2-ol.
-
Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product.
While seemingly straightforward, the strained nature of the azetidine ring and the specific functionalities involved can lead to several side reactions, impacting yield and purity.[1] This guide will help you navigate these challenges.
Overall Synthetic Scheme
Caption: A two-step synthesis of 2-(Azetidin-3-yl)propan-2-ol.
Frequently Asked Questions (FAQs)
Q1: Why is the N-Boc protecting group necessary for the Grignard reaction?
A1: The Boc group serves two critical functions. First, it deactivates the azetidine nitrogen, preventing it from reacting as a base or nucleophile with the Grignard reagent. Secondly, it provides steric bulk, which can influence the conformation of the ring and the approach of the nucleophile. An unprotected azetidine would have a free N-H group, which is acidic enough to quench the Grignard reagent, halting the desired reaction.
Q2: My final product appears to be unstable during storage. Is this common?
A2: While 2-(Azetidin-3-yl)propan-2-ol is generally stable as a salt (e.g., hydrochloride), the free base can be susceptible to degradation over time, potentially through oligomerization or reaction with atmospheric carbon dioxide. It is recommended to store the final product as a hydrochloride or tartrate salt under an inert atmosphere at low temperatures.
Q3: Can I use other protecting groups besides Boc?
A3: Yes, other protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz) can be used. However, the choice of protecting group will dictate the deprotection strategy. For instance, a benzyl group is typically removed via hydrogenolysis, which is a milder alternative to the acidic conditions required for Boc removal and may prevent some acid-catalyzed side reactions. The Boc group is often preferred due to its stability under a wide range of conditions and its straightforward, albeit sometimes problematic, removal.
Q4: What is the typical overall yield for this synthesis?
A4: The yield can vary significantly based on the optimization of both steps. The Grignard addition to N-Boc-azetidin-3-one can often proceed in high yield (>90%). The deprotection step is typically where yield is lost due to the formation of byproducts. A well-optimized, two-step process can achieve an overall yield in the range of 60-80%.
Troubleshooting Guide: Step 1 - Grignard Reaction
Issue 1: Low or No Conversion of N-Boc-azetidin-3-one
| Possible Cause | Explanation & Solution |
| Inactive Grignard Reagent | The Grignard reagent is highly sensitive to moisture and air. Solution: Ensure all glassware is rigorously dried (oven or flame-dried). Use anhydrous solvents (e.g., THF, diethyl ether). It is often best to use freshly prepared or newly purchased Grignard reagent. Titration of the Grignard reagent before use is recommended to determine its exact molarity. |
| Quenching by Protic Impurities | Traces of water in the starting material or solvent will consume the Grignard reagent. Solution: Dry the N-Boc-azetidin-3-one under high vacuum before use. Use freshly distilled, anhydrous solvents. |
| Low Reaction Temperature | While initial addition is often done at 0°C to control exothermicity, the reaction may require warming to room temperature to proceed to completion. Solution: After the initial addition of the Grignard reagent at 0°C, allow the reaction to slowly warm to room temperature and stir for several hours. Monitor the reaction by TLC or LC-MS. |
Issue 2: Formation of the Enolization Byproduct
The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate. Upon aqueous workup, this enolate is protonated, regenerating the starting material.
Caption: Grignard reagent acting as a base.
| Possible Cause | Explanation & Solution |
| Steric Hindrance | The azetidin-3-one is a somewhat sterically hindered ketone, which can favor enolization over nucleophilic addition. Solution: While methyl Grignard has low steric bulk, ensuring slow addition of the reagent at a low temperature (0°C) can favor the addition pathway. Using a more nucleophilic but less basic organometallic reagent, such as methyllithium, could also be considered, though this may introduce other challenges. |
| High Reaction Temperature | Higher temperatures can increase the rate of the deprotonation side reaction. Solution: Maintain a low temperature (0°C to room temperature) throughout the reaction. |
Troubleshooting Guide: Step 2 - N-Boc Deprotection
Issue 1: Formation of the Dehydration Byproduct
Under strong acidic conditions, the tertiary alcohol can be protonated, leading to the elimination of water and the formation of an alkene byproduct, 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)prop-1-ene.
Sources
Stability issues and degradation pathways of 2-(Azetidin-3-yl)propan-2-ol.
Welcome to the technical support center for 2-(Azetidin-3-yl)propan-2-ol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Leveraging insights from the broader class of azetidine-containing molecules and fundamental chemical principles, this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Introduction to the Stability of 2-(Azetidin-3-yl)propan-2-ol
2-(Azetidin-3-yl)propan-2-ol is a valuable building block in medicinal chemistry. However, like many small, strained heterocyclic systems, the azetidine ring introduces potential stability challenges.[1] Understanding the potential degradation pathways is crucial for accurate experimental design, data interpretation, and the development of stable formulations.
This guide will explore the primary factors influencing the stability of 2-(Azetidin-3-yl)propan-2-ol, including pH, temperature, light, and oxidative stress. We will provide practical, step-by-step protocols for assessing stability and troubleshooting common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary known degradation pathways for azetidine-containing compounds?
A1: The inherent ring strain of the four-membered azetidine ring makes it susceptible to certain degradation pathways.[1] The most commonly observed degradation mechanisms for azetidine derivatives include:
-
Acid-Mediated Ring Opening: In acidic conditions, the azetidine nitrogen can be protonated, activating the ring towards nucleophilic attack. This can lead to ring-opening reactions, especially if there are intramolecular nucleophiles present.[1][2]
-
Hydrolysis: Similar to other amines and heterocyclic systems, azetidines can be susceptible to hydrolysis, particularly at non-neutral pH and elevated temperatures. Forced degradation studies on related compounds often reveal hydrolysis as a key degradation pathway.[2]
-
Oxidation: The nitrogen atom in the azetidine ring and the tertiary alcohol in 2-(Azetidin-3-yl)propan-2-ol can be susceptible to oxidation.[3] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions in azetidine-containing molecules.[4]
Q2: How does the tertiary alcohol functional group in 2-(Azetidin-3-yl)propan-2-ol influence its stability?
A2: The 2-propan-2-ol substituent introduces its own set of stability considerations. Tertiary alcohols are generally resistant to oxidation under mild conditions but can undergo dehydration in acidic environments to form an alkene. This dehydration could potentially be followed by polymerization or other reactions.
Q3: What are the recommended storage and handling conditions for 2-(Azetidin-3-yl)propan-2-ol?
A3: To minimize degradation, 2-(Azetidin-3-yl)propan-2-ol should be stored in a cool, dry, and dark environment.[5][6] It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to protect it from atmospheric moisture and oxygen. For long-term storage, refrigeration or freezing is recommended. When handling the compound, avoid exposure to strong acids, bases, and oxidizing agents.
Q4: I am observing an unexpected peak in my HPLC analysis of a sample containing 2-(Azetidin-3-yl)propan-2-ol. What could be the cause?
A4: An unexpected peak is often indicative of a degradation product or an impurity from the synthesis. To identify the cause, consider the following:
-
Review your sample preparation: Was the sample exposed to harsh pH conditions, high temperatures, or prolonged light exposure?
-
Analyze a freshly prepared sample: This will help you determine if the impurity was present initially or formed over time.
-
Perform a forced degradation study: Exposing the compound to stress conditions (acid, base, heat, oxidation, light) can help you systematically identify potential degradation products and their retention times.[7][8][9]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common stability issues with 2-(Azetidin-3-yl)propan-2-ol.
Issue 1: Loss of Purity Over Time in Solution
Symptoms:
-
Decreased peak area of the parent compound in HPLC analysis of a stock solution.
-
Appearance of new peaks in the chromatogram.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | The azetidine ring may be undergoing slow hydrolysis in your solvent. | Prepare fresh solutions daily. If the solvent is aqueous, consider using a buffered solution at a neutral pH. For long-term storage, prepare solutions in anhydrous aprotic solvents like DMSO or DMF and store at -20°C or -80°C. |
| Solvent Reactivity | Protic solvents, especially alcohols, could potentially react with the azetidine ring under certain conditions. | If possible, use aprotic solvents for your stock solutions. |
| Container Adsorption | The compound may be adsorbing to the surface of the storage container. | Use low-adsorption vials (e.g., silanized glass or polypropylene). |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
Variable IC50 values or other bioactivity readouts between experiments.
-
Loss of activity of the compound when incubated in assay media.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Degradation in Assay Media | The pH and components of the cell culture or assay media may be causing degradation of the compound. | Protocol: Assess the stability of the compound in your assay media by incubating it for the duration of your experiment and analyzing it by HPLC. Mitigation: If degradation is observed, consider preparing the compound fresh just before addition to the assay and minimizing the incubation time. |
| Interaction with Media Components | Components in the media, such as serum proteins, could bind to or react with the compound. | Run appropriate controls, including incubating the compound in media without cells, to assess for non-specific interactions. |
Issue 3: Sample Discoloration
Symptoms:
-
The solid compound or its solutions develop a yellow or brown tint.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Oxidative Degradation | Exposure to air and/or light can lead to the formation of colored oxidative degradation products. | Store the solid compound under an inert atmosphere and protected from light. When preparing solutions, use degassed solvents. |
| Photodegradation | Exposure to ambient light can cause degradation. | Handle the compound and its solutions in a dark room or use amber-colored vials. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a systematic approach to investigate the stability of 2-(Azetidin-3-yl)propan-2-ol under various stress conditions.
Materials:
-
2-(Azetidin-3-yl)propan-2-ol
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV detector
-
Photostability chamber
-
Oven
Procedure:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours.
-
Photodegradation: Expose the solid compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is crucial for separating the parent compound from its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a low percentage of B and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (or as determined by UV scan)
-
Column Temperature: 30°C
Optimization:
-
Adjust the gradient slope to improve the resolution between the parent peak and any degradation peaks.
-
If co-elution occurs, try a different column chemistry (e.g., phenyl-hexyl) or modify the mobile phase pH.
Visualizing Degradation Pathways
The following diagrams illustrate potential degradation pathways for 2-(Azetidin-3-yl)propan-2-ol based on known chemistry of azetidines and tertiary alcohols.
Caption: Potential degradation pathways of 2-(Azetidin-3-yl)propan-2-ol.
Workflow for Stability Troubleshooting
Caption: A logical workflow for troubleshooting stability issues.
References
- Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines.PMC - NIH.
- Degradation products of azetidine core G334089 - Isolation, structure elucidation and p
- Oxidative Degradation of Propan-2-Ol by N-Chloroisonicotinamide in Aqueous Acetic Acid Medium; a Kinetic Study.[No Source Found]
- Safety Data Sheet: Propan-2-ol.Chemos GmbH&Co.KG.
- Theoretical Study on the Photo-Oxidation and Photoreduction of an Azetidine Deriv
- Propan-2-ol, GPR (iso-propyl alcohol).Renishaw.
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
Sources
- 1. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ijaem.net [ijaem.net]
- 4. mdpi.com [mdpi.com]
- 5. chemos.de [chemos.de]
- 6. renishaw.com [renishaw.com]
- 7. ajrconline.org [ajrconline.org]
- 8. biomedres.us [biomedres.us]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Technical Support Center: Purification of 2-(Azetidin-3-yl)propan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis and purification of 2-(Azetidin-3-yl)propan-2-ol. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this critical building block. Achieving high purity is paramount, as residual impurities can significantly impact downstream applications, including reaction outcomes, biological screening results, and regulatory compliance.
This guide provides a structured, question-and-answer-based approach to troubleshoot common purification challenges encountered during the synthesis of this compound. Our methodologies are grounded in established chemical principles to ensure you can confidently resolve impurities and obtain a product of the highest quality.
Common Synthetic Pathway Overview
The most prevalent laboratory-scale synthesis of 2-(Azetidin-3-yl)propan-2-ol involves a two-step process. Understanding this pathway is crucial for anticipating potential impurities.
-
Step 1: Grignard Addition: Reaction of an N-protected 3-azetidinone, typically N-Boc-3-azetidinone , with an excess of a methyl Grignard reagent (e.g., methylmagnesium bromide). This forms the protected tertiary alcohol, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate .[1]
-
Step 2: Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid) to yield the final product, 2-(Azetidin-3-yl)propan-2-ol, often as a corresponding salt.[2]
This pathway, while robust, can introduce several predictable impurities that must be addressed.
Troubleshooting Guide: Specific Impurity Issues
This section addresses specific problems you may observe during your reaction workup and purification.
Q1: My post-Grignard TLC/LC-MS shows significant unreacted N-Boc-3-azetidinone. How can I remove it before the deprotection step?
Answer: This is a common issue arising from incomplete reaction due to Grignard reagent degradation or insufficient equivalents. The key to separation lies in the polarity difference between the starting ketone and the product alcohol. The hydroxyl group on your product, tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate, makes it significantly more polar than the starting material, N-Boc-3-azetidinone.
Causality: The Grignard reagent is highly sensitive to moisture and air; exposure can quench it before it reacts with the ketone. Alternatively, steric hindrance or low reaction temperatures can slow the reaction, leading to incomplete conversion.
Recommended Action: Flash Column Chromatography Flash column chromatography is the most effective method for this separation.[3][4] The less polar ketone will elute much faster than the more polar product alcohol.
Experimental Protocol: Flash Column Chromatography
-
Sample Preparation: After a standard aqueous workup (e.g., quenching with saturated NH₄Cl), concentrate your crude organic extract in vacuo. Adsorb the resulting crude oil or solid onto a small amount of silica gel (~2-3 times the mass of the crude material).
-
Column Packing: Dry-pack a column with silica gel in a fume hood. The amount of silica should be approximately 50-100 times the mass of your crude product.
-
Solvent System Selection: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexanes and ethyl acetate.
-
Aim for an Rf value of ~0.2-0.3 for the desired product alcohol. The starting ketone will have a higher Rf (e.g., >0.6) in the same system.
-
A typical gradient might be from 10% ethyl acetate in hexanes to 50% ethyl acetate in hexanes.
-
-
Elution: Carefully load the adsorbed sample onto the top of the column. Begin elution with your chosen solvent system, applying positive pressure. Collect fractions and monitor them by TLC to isolate the pure product.
-
Validation: Combine the pure fractions, concentrate in vacuo, and verify the purity by ¹H NMR and LC-MS before proceeding to the deprotection step.
Q2: After Boc deprotection, my NMR spectrum shows a mixture of the desired product and the Boc-protected precursor. How can I isolate the pure, deprotected amine?
Answer: This indicates an incomplete deprotection reaction. Fortunately, the difference in the physicochemical properties of the starting material and the product is now even more pronounced, allowing for a simple and effective liquid-liquid extraction technique. The starting material is a neutral, organic-soluble molecule, while your product is a basic amino alcohol that can be protonated to form a water-soluble salt.
Causality: Incomplete deprotection can result from insufficient acid, a reaction time that is too short, or low temperatures.
Recommended Action: Acid-Base Extraction This classic technique exploits the basicity of the azetidine nitrogen in your final product.[5][6]
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude mixture in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (~10-20 mL per gram of crude material).
-
Acidic Wash: Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid (HCl). The basic product, 2-(azetidin-3-yl)propan-2-ol, will react to form its hydrochloride salt and move into the aqueous layer. The neutral Boc-protected starting material will remain in the organic layer. Repeat the aqueous extraction 2-3 times to ensure complete separation.
-
Basification: Combine the acidic aqueous layers in a clean flask and cool in an ice bath. Slowly add a base, such as 3M sodium hydroxide (NaOH) or solid potassium carbonate (K₂CO₃), with stirring until the pH is >10. This deprotonates the ammonium salt, regenerating the free amine.
-
Re-extraction: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with DCM or a 9:1 DCM:isopropanol mixture (the alcohol improves the extraction of the polar amino alcohol).
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure free amine.
-
Validation: Confirm purity by NMR. The characteristic Boc proton signal at ~1.4 ppm should be absent.
Q3: My final product is a persistent, clear oil that I cannot crystallize. How can I obtain a stable, solid material?
Answer: Small, functionalized molecules like 2-(Azetidin-3-yl)propan-2-ol are often difficult to crystallize as a free base due to their low melting points and potential hygroscopicity. The most reliable method to induce crystallization and produce a stable, easy-to-handle solid is to convert the free base into a pharmaceutically acceptable salt.[7]
Causality: The free amine's ability to hydrogen bond with water can lead to the absorption of atmospheric moisture, inhibiting crystallization and resulting in an oil. Salt formation creates a rigid ionic lattice, which greatly favors crystallization.
Recommended Action: Salt Formation (Hydrochloride Salt)
Experimental Protocol: HCl Salt Formation
-
Dissolution: Dissolve the purified free base oil in a minimal amount of a suitable solvent. Anhydrous diethyl ether or a mixture of methanol and diethyl ether are good choices.
-
Acidification: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid. If it oils out, try scratching the side of the flask with a glass rod or adding more of the less polar co-solvent (diethyl ether).
-
Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the solid by vacuum filtration.
-
Drying: Wash the solid with cold, anhydrous diethyl ether and dry it under high vacuum to remove all residual solvent.
-
Validation: The resulting solid should be a stable, non-hygroscopic powder. Confirm its identity and purity by NMR and check its melting point.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What are the most common impurities in this synthesis? | The primary impurities are summarized in the table below. Understanding their source is key to selecting the right purification strategy. |
| Which analytical techniques are best for monitoring this reaction? | TLC is excellent for real-time reaction monitoring. LC-MS is invaluable for identifying the masses of the product and any byproducts. ¹H NMR is the gold standard for structural confirmation and assessing the final purity, allowing you to check for the absence of starting materials and residual solvents. |
| Is the azetidine ring stable during purification? | The azetidine ring possesses significant ring strain.[8] While generally stable under the conditions described, prolonged exposure to strong acids or high temperatures should be avoided to prevent potential ring-opening or degradation. Always perform acid-base extractions and deprotections at cool temperatures when possible. |
Table of Common Impurities and Removal Strategies
| Impurity Name | Structure | Source | Recommended Removal Method |
| N-Boc-3-azetidinone | O=C1CN(C(=O)OC(C)(C)C)C1 | Unreacted starting material from Grignard step | Flash Column Chromatography |
| tert-Butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate | CC(C)(O)C1CN(C(=O)OC(C)(C)C)C1 | Incomplete Boc deprotection | Acid-Base Extraction |
| Magnesium Salts (e.g., Mg(OH)Br) | [Mg+2].[OH-].[Br-] | Grignard reaction byproduct | Aqueous Workup (Quench) |
| Residual Solvents (e.g., THF, DCM, Hexanes) | Varies | Solvents used in reaction and purification | Drying under High Vacuum |
Purification Workflow Diagram
This diagram provides a logical decision-making process for purifying the crude product after the deprotection step.
Caption: Decision tree for selecting the appropriate purification strategy.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed. John Wiley & Sons, 2014.
-
Ombito, J. O., et al. "Recent progress in synthesis of 3-functionalized azetidines." Arkivoc, vol. 2025, no. 1, 2025, pp. 202512430. ResearchGate. [Link]
-
Kou, K. G. M., et al. "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Royal Society of Chemistry, 2021. [Link]
-
Organic Chemistry Portal. "Synthesis of azetidines." [Link]
-
Sanna, M. G., et al. "Synthesis of 2-Azetidinones via Cycloaddition Approaches: An Update." MDPI, 2023. [Link]
-
Nagy, V., et al. "Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes." The Journal of Organic Chemistry, vol. 85, no. 17, 2020, pp. 11371–11383. ACS Publications. [Link]
-
Mihai, C., et al. "Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin-3-ylidene)acetate." PubMed Central, 2023. [Link]
- Google Patents. "Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone."
-
Barrow, J. C., et al. "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries." ResearchGate, 2014. [Link]
- Google Patents. "PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES."
-
Tiei Extraction. "Amino Acid Extraction Process, Liquid-liquid Centrifugal Extraction Method." [Link]
-
Strieth-Kalthoff, F., et al. "Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions." ACS Publications, 2023. [Link]
-
Organic Syntheses. "Purification of Organic Compounds by Flash Column Chromatography." Organic Syntheses, vol. 102, 2025, pp. 276-302. [Link]
-
Grimonprez, A., et al. "Domino Grignard Addition/Cope–House Reaction for the Synthesis of Polyhydroxylated 3‑Methylindolizidines Analogous to Castanospermine." PubMed Central, 2015. [Link]
-
European Medicines Agency. "ICH Q3C (R9) Guideline on impurities: guideline for residual solvents." 2024. [Link]
Sources
- 1. 1-Boc-3-azetidinone | 398489-26-4 [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. NL8703159A - PROCESS FOR THE EXTRACTION OF ALFA-AMINOALKOHOLES. - Google Patents [patents.google.com]
- 6. Amino Acid Extraction Process - Tiei liquid/liquid mixing and separation Amino Acid Extraction Process,Liquid-liquid Centrifugal Extraction Method [tyextractor.com]
- 7. biosynth.com [biosynth.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Stereoselective Synthesis of 2-(Azetidin-3-yl)propan-2-ol
A Foreword from Your Senior Application Scientist
Welcome to the dedicated technical support guide for the synthesis of chiral 2-(azetidin-3-yl)propan-2-ol. As a key building block in modern medicinal chemistry, this molecule presents a unique set of challenges stemming from the inherent ring strain of the azetidine core and the need for precise stereocontrol at the C3 position.[1][2][3] This guide is structured to function as a direct line to a seasoned applications scientist. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental failures, and provide a robust framework for your synthetic strategy.
This center is divided into two main sections:
-
Troubleshooting Guide: For immediate, problem-solving assistance when your experiment has not proceeded as planned.
-
Frequently Asked Questions (FAQs): To address foundational questions regarding synthetic strategy, reagent selection, and analytical validation before you begin your work.
Let's begin addressing the critical issues you may encounter in the lab.
Troubleshooting Guide: A-to-Z Problem Solving
This section is designed to address specific, real-world experimental failures. Each entry details the problem, explores the probable causes, and provides actionable solutions.
Question 1: Why am I observing poor enantioselectivity or a racemic product in my synthesis?
Answer: Achieving high enantiomeric excess (ee) is the central challenge for this target. A failure in stereocontrol can almost always be traced back to one of several key areas: catalyst inefficiency, substrate quality, or suboptimal reaction conditions. The synthesis of chiral azetidines often relies on delicate, catalytically controlled processes or the use of chiral auxiliaries.[4][5]
Probable Causes & Recommended Actions:
-
Inactive or Inefficient Catalyst/Chiral Auxiliary:
-
The "Why": Chiral organocatalysts or metal complexes are sensitive to air, moisture, and impurities. An improperly handled or stored catalyst will exhibit severely diminished activity and stereocontrol. Similarly, a chiral auxiliary may not be properly installed or may be racemizing under the reaction conditions.
-
The "How-To":
-
Validate Your Catalyst: Always use a freshly opened bottle or repurify your catalyst if its history is uncertain. For metal complexes, ensure the correct oxidation state and ligand coordination.
-
Strict Anhydrous Conditions: Use freshly dried solvents and glassware. Perform the reaction under an inert atmosphere (Argon or Nitrogen). Moisture can hydrolyze both catalysts and organometallic reagents, leading to achiral background reactions.
-
Stoichiometry Check: For reactions involving chiral auxiliaries, ensure complete conversion during the auxiliary-installation step using NMR or LC-MS before proceeding.
-
-
-
Suboptimal Reaction Conditions:
-
The "Why": Temperature plays a critical role in stereoselectivity. Higher temperatures can provide enough energy to overcome the activation barrier for the undesired enantiomeric pathway, leading to a drop in ee.
-
The "How-To":
-
Temperature Control: Run a temperature screen. Start at the literature-reported temperature and systematically lower it (e.g., 0 °C, -20 °C, -78 °C). While reaction times may increase, selectivity often improves dramatically.
-
Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry. If using a standard solvent like THF, consider screening others like 2-MeTHF, Toluene, or CH₂Cl₂.
-
-
-
Racemization of Product or Intermediates:
-
The "Why": The azetidine ring itself is generally stable, but harsh workup or purification conditions (e.g., strong acid/base, high heat on silica gel) can potentially lead to racemization, especially if there are acidic or basic functional groups present.
-
The "How-To":
-
Mild Workup: Use a buffered aqueous solution (e.g., saturated aq. NH₄Cl) for quenching.
-
Purification Strategy: Minimize contact time on silica gel. Consider using a less acidic stationary phase like alumina or a gradient with a small amount of a neutralizer like triethylamine.
-
-
Troubleshooting Workflow for Low Enantioselectivity Below is a logical decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree for Low Enantioselectivity.
Question 2: My reaction yield is very low, and I'm isolating ring-opened byproducts. What's happening?
Answer: The high ring strain of azetidines (approx. 25.4 kcal/mol) makes them susceptible to nucleophilic ring-opening, especially under acidic or strongly nucleophilic conditions.[1][2] This is a common failure mode when functionalizing the azetidine core.
Probable Causes & Recommended Actions:
-
Harsh Reaction Conditions:
-
The "Why": The use of strong, non-hindered nucleophiles, strong acids, or high temperatures can promote cleavage of the C-N bonds. For instance, attempting to remove an N-Boc group with excess neat TFA can degrade the ring.
-
The "How-To":
-
Reagent Choice: When adding the propan-2-ol side chain (e.g., via Grignard addition to an azetidin-3-one), use a less basic organometallic reagent if possible (e.g., an organozinc or organocerium reagent) to minimize side reactions.
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Add reagents slowly to control any exotherms.
-
Deprotection: For N-Boc removal, avoid neat TFA. Use a milder system like 4M HCl in dioxane or 10-20% TFA in CH₂Cl₂ at 0 °C to room temperature. Monitor carefully by TLC/LC-MS to avoid prolonged exposure.
-
-
-
Inappropriate Protecting Group:
-
The "Why": The nitrogen protecting group dictates the stability and reactivity of the entire molecule. A group that requires harsh removal conditions is a primary risk factor for low yields.
-
The "How-To":
-
Select an Orthogonal Protecting Group: If your synthesis involves acid-sensitive steps, an N-Boc group may be problematic. Consider using an N-Cbz (carboxybenzyl) group, which can be removed under neutral conditions via hydrogenolysis (e.g., H₂, Pd/C), provided no other reducible functional groups are present. An N-t-butanesulfonyl (Bus) group offers good stability and can be removed under specific acidic conditions.[6][7]
-
-
Frequently Asked Questions (FAQs)
This section provides answers to common strategic questions that are best considered before starting your experiments.
Question 1: What are the most viable synthetic strategies for preparing enantiopure 2-(azetidin-3-yl)propan-2-ol?
Answer: There are two primary disconnection strategies for this target molecule, each with its own merits.
Strategy A: Asymmetric Addition to a Prochiral Ketone This is arguably the most direct route. It involves the stereoselective addition of a methyl organometallic reagent (e.g., MeMgBr or MeLi) to a suitably N-protected azetidin-3-one. The key challenge here is achieving high facial selectivity on the ketone.
-
Mechanism: A chiral catalyst or ligand coordinates to the organometallic reagent and/or the ketone, creating a sterically biased environment that favors attack from one face.
-
Pros: Convergent, potentially few steps.
-
Cons: Requires a highly effective asymmetric catalyst system, which may be expensive or require careful optimization. Azetidin-3-ones can be unstable.[6]
Strategy B: Cyclization of a Chiral Acyclic Precursor This approach involves constructing the chiral tertiary alcohol center first in an acyclic system, followed by an intramolecular cyclization to form the azetidine ring.
-
Mechanism: Typically starts from a chiral amino acid or a chiral epoxide. The synthesis involves building a 1,3-amino alcohol derivative with the correct stereochemistry, followed by a 4-exo-tet cyclization (e.g., via activation of the alcohol as a leaving group).[8][9]
-
Pros: Stereocontrol is established early using well-understood acyclic methods.
-
Cons: Often involves more synthetic steps (longer route). The cyclization step can be challenging and may require high dilution or specific activating agents to favor the 4-membered ring over intermolecular side reactions.
Synthetic Strategy Overview
Caption: Key Disconnection Approaches for Synthesis.
Question 2: How do I select the optimal nitrogen protecting group for my synthesis?
Answer: The choice of the nitrogen protecting group (PG) is a critical strategic decision that impacts the entire synthetic route. The ideal PG should be easy to install, stable to all subsequent reaction conditions, and easy to remove cleanly without degrading the final product.
Comparison of Common N-Protecting Groups for Azetidine Synthesis
| Protecting Group | Structure | Common Installation Reagents | Stability | Cleavage Conditions | Key Considerations |
| Boc (tert-Butoxycarbonyl) | -CO₂C(CH₃)₃ | Boc₂O, Et₃N | Stable to hydrogenolysis, mild base. Labile to strong acid. | TFA/CH₂Cl₂; 4M HCl in Dioxane.[9] | Most common. Cleavage can be too harsh for some sensitive azetidines, risking ring-opening. |
| Cbz (Carboxybenzyl) | -CO₂CH₂Ph | CbzCl, Base | Stable to acidic and mildly basic conditions. | H₂, Pd/C (Hydrogenolysis) | Orthogonal to acid/base chemistry. Cannot be used if other reducible groups (alkenes, alkynes) are present. |
| Ts (Tosyl) | -SO₂C₆H₄CH₃ | TsCl, Pyridine | Very robust. Stable to strong acid, base, and many redox reagents. | Harshest conditions: Na/NH₃(l), Mg/MeOH. | Extremely stable. Often too difficult to remove for late-stage synthesis. Can increase acidity of N-H protons in precursors. |
| Bus (tert-Butanesulfonyl) | -SO₂(CH₃)₃ | BusCl, Base | Very stable. | Acidic conditions (e.g., TFA).[6][7] | Offers high stability but can be cleaved under conditions that may be milder than for Tosyl groups. |
Question 3: What is a reliable protocol for the addition of a methyl group to N-Boc-azetidin-3-one?
Answer: The following is a representative, field-proven protocol for the nucleophilic addition step. Note: This is an achiral synthesis. For stereoselectivity, a chiral ligand or catalyst system would need to be incorporated based on literature precedent.
Experimental Protocol: Synthesis of 2-(1-(tert-butoxycarbonyl)azetidin-3-yl)propan-2-ol
-
Apparatus Setup:
-
Under an inert atmosphere (Argon), add N-Boc-azetidin-3-one (1.0 eq, e.g., 1.71 g, 10 mmol) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Dissolve the ketone in anhydrous THF (e.g., 50 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Charge the dropping funnel with a solution of methylmagnesium bromide (MeMgBr, 1.2 eq, e.g., 4.0 mL of a 3.0 M solution in Et₂O).
-
Add the MeMgBr solution dropwise to the stirred ketone solution over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Monitor the reaction for the disappearance of the starting material by thin-layer chromatography (TLC) or LC-MS. (Sample by quenching a small aliquot in saturated aq. NH₄Cl).
-
-
Quenching:
-
Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution (e.g., 20 mL).
-
Allow the mixture to warm to room temperature.
-
-
Workup and Extraction:
-
Transfer the mixture to a separatory funnel and add ethyl acetate (e.g., 50 mL).
-
Wash the organic layer with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.[9]
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes to afford the pure tertiary alcohol.[6]
-
References
-
Mehra, V., Lumb, I., Anand, A., & Kumar, V. (2017). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances. [Link]
-
Singh, G. S., & Tilvi, S. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Azetidine synthesis. organic-chemistry.org. [Link]
-
Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
-
Uesugi, S., et al. (2023). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Frontiers in Chemistry. [Link]
-
Ye, L., et al. (2011). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition. [Link]
-
Smith, S. W., et al. (2016). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Tetrahedron Letters. [Link]
-
Ye, L., et al. (2011). A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes. PubMed. [Link]
-
Ahmed, S.E., et al. (2025). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 5. A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A flexible and stereoselective synthesis of azetidin-3-ones through gold-catalyzed intermolecular oxidation of alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Azetidine synthesis [organic-chemistry.org]
- 9. Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of 2-(Azetidin-3-yl)propan-2-ol for biological assays
Technical Support Center: Solubility Enhancement for 2-(Azetidin-3-yl)propan-2-ol
Introduction
Welcome to the technical support guide for 2-(Azetidin-3-yl)propan-2-ol. This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological assays. Due to its chemical structure—a polar tertiary alcohol combined with a basic azetidine ring—this molecule presents a unique solubility profile that is highly dependent on pH. Understanding and leveraging these properties is key to generating reliable and reproducible experimental data.
This guide is structured in a question-and-answer format to directly address the common issues faced in the lab. We will explore the underlying chemical principles and provide step-by-step protocols to systematically overcome solubility hurdles.
Compound Characteristics
| Property | Value/Prediction | Implication for Solubility |
| Chemical Structure | C₆H₁₃NO | Contains a polar alcohol group and a basic azetidine nitrogen. |
| Molecular Weight | 115.17 g/mol (Free Base)[1][2] | Low molecular weight, generally favorable for solubility. |
| Formulation | Often supplied as a hydrochloride (HCl) salt.[1][2] | The salt form is designed to improve aqueous solubility. |
| Predicted pKa | ~8.5 - 9.5 (for the azetidinyl nitrogen) | The compound is a weak base; solubility will significantly increase at pH values below its pKa. |
| Predicted cLogP | < 1.0 | Indicates the compound is hydrophilic and should favor aqueous environments over lipid ones.[3] |
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound, dissolved in DMSO, is precipitating upon dilution into my aqueous assay buffer (e.g., PBS, pH 7.4). What's happening and how can I fix it?
A1: The Cause: "Solvent-Shift" Precipitation
This is a classic case of "solvent-shift" or "antisolvent" precipitation. While 2-(Azetidin-3-yl)propan-2-ol may be soluble in 100% DMSO, its thermodynamic solubility in the final aqueous buffer is much lower. When the DMSO stock is rapidly diluted, the compound finds itself in a now predominantly aqueous environment where it is supersaturated and crashes out of solution.[4][5] The final concentration of DMSO in your assay is often too low to keep the compound dissolved on its own.[5][6]
Solutions: A Stepwise Approach
-
Optimize the Dilution Process: Avoid adding a small volume of concentrated DMSO stock directly into a large volume of buffer. Instead, perform serial dilutions. It is also recommended to perform the dilution in a stepwise manner to avoid precipitation caused by a rapid change in concentration.[7]
-
Lower the Stock Concentration: If possible, decrease the concentration of your DMSO stock solution. This will require adding a larger volume to your assay, but it reduces the magnitude of the concentration gradient during dilution, minimizing precipitation. Be mindful to keep the final DMSO concentration in your assay below the tolerance level for your specific cells or enzyme system (typically ≤0.5%).[7]
-
Leverage pH-Dependent Solubility: This is the most effective strategy for this specific molecule. Since 2-(Azetidin-3-yl)propan-2-ol is a weak base, its solubility dramatically increases in acidic conditions. By lowering the pH of your assay buffer, you can protonate the azetidine nitrogen, forming a more soluble cationic species.
Q2: How can I use pH to improve the solubility of 2-(Azetidin-3-yl)propan-2-ol?
A2: The Mechanism: Protonation Increases Polarity
The azetidine nitrogen in your compound can accept a proton (H⁺) to become positively charged. This charged, or ionized, form is significantly more polar and thus more soluble in aqueous media.[8][9] The equilibrium between the uncharged (less soluble) and charged (more soluble) forms is governed by the pH of the solution and the pKa of the compound. To maximize solubility, the pH should be at least 1-2 units below the compound's pKa.[9]
Experimental Workflow: pH Modification Strategy
Caption: Workflow for testing pH-dependent solubility.
Protocol: Preparing an Acidified Stock Solution
If your biological assay must be performed at a neutral pH (e.g., 7.4), you can prepare an intermediate, acidified aqueous stock that is then further diluted into the final assay medium.
-
Prepare Primary Stock: Dissolve 2-(Azetidin-3-yl)propan-2-ol HCl salt in 100% DMSO to a concentration of 50-100 mM.
-
Prepare Acidified Aqueous Buffer: Prepare a buffer such as 50 mM Citrate, pH 3.0.
-
Create Intermediate Stock: Dilute the DMSO stock 1:10 into the cold (4°C) acidic buffer to create a 5-10 mM intermediate stock. The compound should be fully protonated and soluble.
-
Final Dilution: Immediately use this intermediate stock for the final dilution into your pH 7.4 assay plate. The key is that the final concentration is low enough to remain soluble even after the pH shifts back to neutral. This method often prevents precipitation by avoiding a highly supersaturated state at neutral pH.
Q3: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A3: Two Sides of the Solubility Coin
-
Kinetic Solubility measures how much of a compound, added from a concentrated DMSO stock, can remain in an aqueous buffer without immediately precipitating.[10][11] It's a rapid assessment that mimics the conditions of many high-throughput screening assays. However, these solutions can be supersaturated and may precipitate over time.[12]
-
Thermodynamic Solubility is the true equilibrium solubility. It is determined by adding an excess of the solid compound to an aqueous buffer and allowing it to equilibrate over a longer period (e.g., 24 hours).[13][14] This value represents the maximum stable concentration of the compound under those conditions.
Recommendation: For initial troubleshooting and assay development, a kinetic solubility measurement is often sufficient and more relevant to the immediate problem of precipitation upon dilution.[10][11] If the compound is intended for further development, determining its thermodynamic solubility at different pH values is crucial for understanding its fundamental properties.[13][14]
Q4: Are there other formulation agents I can use if pH adjustment is not an option?
A4: Yes, excipients like cyclodextrins can be highly effective.
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[15][16] They can encapsulate poorly soluble molecules, or parts of molecules, forming an "inclusion complex" that has significantly higher aqueous solubility.[17][18]
Which Cyclodextrin to Use?
For a small, moderately polar molecule like 2-(Azetidin-3-yl)propan-2-ol, a derivative like Hydroxypropyl-β-cyclodextrin (HP-β-CD) is an excellent starting point due to its high aqueous solubility and low toxicity.[17][19]
Protocol: Using HP-β-CD for Solubilization
-
Prepare a stock solution of HP-β-CD: Dissolve HP-β-CD in your final assay buffer to make a 10-20% (w/v) solution.
-
Test Solubilization:
-
Add your compound (from DMSO stock) to the HP-β-CD solution at the desired final concentration.
-
In a parallel control tube, add the same amount of compound to the buffer without HP-β-CD.
-
-
Equilibrate and Observe: Gently mix (vortex) both solutions and let them sit at room temperature for 15-30 minutes. Visually inspect for precipitation. The tube containing HP-β-CD should remain clear at concentrations where the control tube shows precipitation.
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of the compound.
Summary of Recommended Starting Points
| Issue | Strategy | Starting Point | Key Consideration |
| Precipitation from DMSO stock | pH Adjustment | Prepare an intermediate stock in a pH 3-5 buffer (e.g., citrate or acetate). | Ensure the final assay pH is not significantly altered and is compatible with the biological system. |
| Need for higher concentration | Use of Co-solvents | Add 5-10% isopropanol or ethanol to the final assay buffer.[20][21][22] | Must test for co-solvent tolerance in your specific assay; can affect protein stability. |
| pH modification not possible | Cyclodextrin Formulation | Pre-mix the compound with a 5-10% solution of HP-β-CD in the assay buffer. | Check for any interference of the cyclodextrin with your assay target. |
| Uncertain of max solubility | Kinetic Solubility Assay | Test a concentration range (e.g., 1 µM to 200 µM) in the final assay buffer. | Provides a practical upper limit for your assay conditions, not a true thermodynamic value.[11] |
References
- WuXi AppTec. Kinetic & Thermodynamic Solubility Testing.
- ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
- PubMed Central. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- PubMed Central. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology.
- PubMed Central. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.
- Sigma-Aldrich. 2-(Azetidin-3-yl)propan-2-ol hydrochloride.
- Chemistry LibreTexts. 16.4: The Effects of pH on Solubility.
- ACS Publications. Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics.
- American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which.
- Biosynth. 2-Azetidin-3-yl-propan-2-ol hydrochloride.
- Actylis. Propan-2-Ol.
- Synblock. 2-(azetidin-3-yl)propan-2-ol hydrochloride.
- ACS Publications. Improving Dissolution Behavior and Oral Absorption of Drugs with pH-Dependent Solubility Using pH Modifiers: A Physiologically Realistic Mass Transport Analysis. Molecular Pharmaceutics.
- PubMed Central. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
- Altasciences. Improving Solubility of Molecules via Nanomilling.
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
- Evotec. Thermodynamic Solubility Assay.
- ResearchGate. pH Shift of solubility suspensions upon preparation.
- Ziath. Samples in DMSO: What an end user needs to know.
- Cheméo. Chemical Properties of Azetidine (CAS 503-29-7).
- Cyclodextrins. Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
- YouTube. Ph and Solubility of Drugs.
- Fisher Scientific. eMolecules 3-(PROPAN-2-YL)AZETIDIN-3-OL HCL.
- SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- Ovid. Kinetic versus thermodynamic solubility temptations and risks.
- ChemicalBook. 2-(azetidin-3-yl)propan-2-amine.
- PubMed Central. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- ResearchGate. How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
- YouTube. Cyclodextrin Derivatives – Versatile Carriers in Modern Science.
- General Lab Techniques. DMSO dilution vs. inhibitor dissolving; which 1st?
- PharmaCompass. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry.
- National Institutes of Health. Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells.
- MDPI. Phenolic Compounds, Antioxidant and Antimicrobial Activities of Punica granatum L. Fruit Extracts.
- PubMed Central. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method.
- MCE. Compound Handling Instructions.
- Sigma-Aldrich. 2-Propanol puriss. p.a., ACS reagent, = 99.8 GC 67-63-0.
Sources
- 1. biosynth.com [biosynth.com]
- 2. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 3. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. DMSO dilution vs. inhibitor dissolving; which 1st? - General Lab Techniques [protocol-online.org]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. m.youtube.com [m.youtube.com]
- 10. enamine.net [enamine.net]
- 11. ovid.com [ovid.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. evotec.com [evotec.com]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cyclodextrinnews.com [cyclodextrinnews.com]
- 20. Actylis - Propan-2-Ol [solutions.actylis.com]
- 21. Propan-2-ol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 22. mdpi.com [mdpi.com]
Technical Support Center: Navigating Reactions with 2-(Azetidin-3-yl)propan-2-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Azetidin-3-yl)propan-2-ol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable building block into their synthetic programs. Our goal is to provide expert insights and field-proven protocols to help you overcome the unique challenges presented by this molecule, particularly those arising from its significant steric hindrance.
The core utility of 2-(Azetidin-3-yl)propan-2-ol lies in its rigid, four-membered azetidine core, a privileged scaffold in modern medicinal chemistry, combined with a tertiary alcohol for further functionalization or property modulation.[1] However, the bulky tert-butanol group at the C-3 position presents a significant steric shield around the reactive secondary amine at N-1. This guide provides direct, actionable solutions to navigate this challenge effectively.
The Steric Challenge: Visualizing the Problem
The primary obstacle in derivatizing 2-(Azetidin-3-yl)propan-2-ol is the steric congestion around the nitrogen atom's lone pair of electrons. The adjacent tert-butanol group physically blocks the trajectory of incoming electrophiles, slowing down or completely inhibiting many standard reactions.
Caption: Steric hindrance in 2-(Azetidin-3-yl)propan-2-ol.
Troubleshooting Guide: Common Reaction Failures
This section addresses the most common issues encountered during the derivatization of 2-(Azetidin-3-yl)propan-2-ol in a question-and-answer format.
Question 1: My N-alkylation reaction with an alkyl halide is failing or giving very low yields. What is going wrong and how can I fix it?
Answer: This is the most frequently reported issue. A standard SN2 reaction between the hindered secondary amine and an alkyl halide is kinetically slow due to the high activation energy required to overcome the steric repulsion.[2] Furthermore, the use of strong, small bases can lead to side reactions, while bulky bases may not effectively deprotonate the substrate.
Primary Recommendation: Switch to Reductive Amination
The most robust and reliable method for N-alkylation of this substrate is reductive amination. This two-step, one-pot process avoids the sterically demanding SN2 pathway by first forming a less-hindered iminium intermediate, which is then readily reduced. This method is broadly applicable to a wide range of aldehydes and ketones.
Caption: Recommended workflow for N-alkylation via reductive amination.
Detailed Experimental Protocol: Reductive Amination
-
Setup: To a solution of 2-(Azetidin-3-yl)propan-2-ol (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (0.1 M), add acetic acid (2.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium intermediate.
-
Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Note: NaBH(OAc)₃ is preferred as it is less basic and more selective than NaBH₄.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.
Alternative: Optimizing Direct SN2 Alkylation
If reductive amination is not feasible, direct alkylation can sometimes be forced to work, albeit with lower efficiency. Success hinges on maximizing the reactivity of the electrophile and the reaction conditions.
| Parameter | Standard Conditions | Recommended for Hindered Substrate | Rationale |
| Solvent | THF, Acetonitrile | DMF, NMP, or DMSO | Polar aprotic solvents can better solvate the transition state and may accelerate SN2 reactions. |
| Base | K₂CO₃, Et₃N | DBU, Cs₂CO₃, or Proton-Sponge® | A strong, non-nucleophilic base is required. Cs₂CO₃ is often effective due to the "cesium effect". |
| Temperature | Room Temp to 60 °C | 80 °C to 120 °C (Microwave) | Higher thermal energy is required to overcome the steric activation barrier. Microwave heating can significantly shorten reaction times. |
| Leaving Group | -Cl, -Br | -I, -OTs, or -OTf | Iodides and triflates are far more reactive leaving groups, which lowers the activation energy of the SN2 step. |
Question 2: My N-acylation reaction is sluggish and gives poor conversion. How can I improve it?
Answer: Similar to N-alkylation, the steric bulk around the nitrogen reduces its nucleophilicity, making it a poor partner for standard acylating agents like acid anhydrides or even some acid chlorides. The solution is to pre-activate the carboxylic acid using a modern peptide coupling reagent.
Primary Recommendation: Utilize Peptide Coupling Reagents
Peptide coupling reagents react with a carboxylic acid to form a highly activated intermediate (e.g., an active ester) that is much more susceptible to nucleophilic attack, even by a hindered amine.
Caption: Amide bond formation using a pre-activation strategy.
Detailed Experimental Protocol: HATU-Mediated N-Acylation
-
Setup: In an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 eq), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq), and DIPEA (N,N-Diisopropylethylamine, 3.0 eq) in anhydrous DMF (0.2 M).
-
Activation: Stir the mixture at room temperature for 20-30 minutes to allow for the formation of the active ester.
-
Coupling: Add a solution of 2-(Azetidin-3-yl)propan-2-ol (1.0 eq) in anhydrous DMF to the activated mixture.
-
Reaction: Stir the reaction at room temperature for 4-16 hours. Monitor progress by LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.
-
Workup: Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or preparative HPLC.
Question 3: I am attempting a Buchwald-Hartwig N-arylation, but I am only recovering starting material. Is this reaction feasible?
Answer: Yes, but it is highly challenging. Buchwald-Hartwig amination with sterically hindered secondary amines is known to be difficult and is highly dependent on the choice of palladium catalyst and, most critically, the phosphine ligand. Standard ligands like P(t-Bu)₃ are often insufficient. Success requires the use of specialized, bulky biarylphosphine ligands that promote the difficult reductive elimination step.
Recommendation: Employ Specialized Ligands
Modern generations of Buchwald-Hartwig ligands have been specifically designed to couple hindered substrates. Your choice of ligand is the single most important variable for this transformation.
| Ligand | Structure Type | Recommended For |
| RuPhos | Biaryl Phosphine | General for hindered secondary amines. Often a good starting point. |
| XPhos | Biaryl Phosphine | Highly effective for sterically demanding couplings. |
| BrettPhos | Biaryl Phosphine | Excellent for creating sterically congested C-N bonds. |
| tBuXPhos | Biaryl Phosphine | Provides high activity and stability for challenging substrates. |
General Protocol Guidance: Buchwald-Hartwig N-Arylation
-
Reagents: Combine the aryl halide (1.0 eq), 2-(Azetidin-3-yl)propan-2-ol (1.2 eq), a strong non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 eq), the appropriate ligand (e.g., RuPhos, 2-4 mol %), and a palladium source (e.g., Pd₂(dba)₃, 1-2 mol %) in an anhydrous, deoxygenated solvent like toluene or dioxane.
-
Reaction: Heat the reaction under an inert atmosphere at 80-110 °C for 12-24 hours.
-
Analysis: Monitor carefully by LC-MS. It is recommended to run a parallel screen of several different ligands to identify the optimal conditions for your specific aryl halide.
Frequently Asked Questions (FAQs)
-
Q: Should I protect the tertiary alcohol group before reacting with the nitrogen?
-
A: Generally, no. The tertiary alcohol is relatively unreactive under the neutral or basic conditions used for most N-functionalization reactions (reductive amination, acylation, Buchwald-Hartwig). Protection would add unnecessary steps to the synthesis. However, if you are using highly reactive organometallics or strongly acidic conditions that could cause dehydration, protection (e.g., as a silyl ether) should be considered.
-
-
Q: What are the best general-purpose bases to use with this substrate?
-
A: For reactions requiring a base, choose a non-nucleophilic, sterically hindered one to avoid competition with the substrate. DIPEA (Hünig's base) is an excellent choice for acylations. For alkylations or cross-coupling, stronger bases like DBU , NaOt-Bu , or Cs₂CO₃ are preferred.
-
-
Q: Are there alternative building blocks with similar scaffolds but less steric hindrance?
-
A: Yes. If the tert-butanol moiety is not critical for your target's structure-activity relationship (SAR), consider using simpler analogs like azetidin-3-ol or N-Boc-azetidin-3-one which can be functionalized and then elaborated to introduce different groups at the 3-position.[3] However, these will have different physicochemical properties.
-
References
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Couto, I., et al. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]
-
Organic Chemistry Portal. Azetidine synthesis. (n.d.). [Link]
-
Willy, B., et al. (2011). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Combinatorial Science. [Link]
-
Reidl, T., & Anderson, L. L. (2019). Cross-coupling reactions of 3-iodoazetidines. Asian Journal of Organic Chemistry. [Link]
-
Szostak, M., et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry. [Link]
-
Dunsford, J. J., & Procter, D. J. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical Reviews. [Link]
-
Zhang, J., et al. (2022). Unexpected steric hindrance failure in the gas phase F− + (CH3)3CI SN2 reaction. Nature Communications. [Link]
-
Walker, W. K., et al. (2015). Allylic Aminations with Hindered Secondary Amine Nucleophiles Catalyzed by Heterobimetallic Pd-Ti Complexes. Organic Letters. [Link]
-
Simal, C., et al. (2014). A general, enantioselective synthesis of N-alkyl terminal aziridines and C2-functionalized azetidines via organocatalysis. Beilstein Journal of Organic Chemistry. [Link]
Sources
Validation & Comparative
The Azetidine Ring: A Comparative Analysis of 3-Substituted Derivatives for Drug Discovery
A Deep Dive into the Physicochemical and Biological Landscape of 2-(Azetidin-3-yl)propan-2-ol and its Analogs
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that can enhance the pharmacokinetic and pharmacodynamic properties of drug candidates is perpetual. Among the saturated heterocycles, the four-membered azetidine ring has emerged as a "privileged" motif.[1][2] Its inherent ring strain of approximately 25.4 kcal/mol, conformational rigidity, and sp³-rich character offer a unique combination of properties that can favorably impact metabolic stability, aqueous solubility, and receptor binding affinity.[1][2] This guide provides a comparative analysis of 2-(azetidin-3-yl)propan-2-ol, a tertiary alcohol-substituted azetidine, with other key 3-substituted azetidine derivatives, namely 3-aminoazetidine and azetidine-3-carboxylic acid. Through an examination of their synthesis, physicochemical properties, and biological activities, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the nuanced yet significant impact of substitution at the 3-position of the azetidine core.
The Strategic Importance of the Azetidine Scaffold
The azetidine ring's utility in drug design stems from its ability to act as a versatile bioisostere for other common functionalities and to introduce desirable physicochemical properties. Unlike its more strained three-membered aziridine counterpart, the azetidine ring possesses greater stability, making it more amenable to synthetic manipulation and less prone to metabolic ring-opening.[3] Conversely, compared to the more flexible five-membered pyrrolidine ring, the constrained nature of the azetidine scaffold can lock a molecule into a more bioactive conformation, potentially increasing potency and selectivity for its biological target.[2] This conformational restriction is a key principle in modern drug design, aiming to reduce the entropic penalty upon binding.
Synthesis of 3-Substituted Azetidine Scaffolds: A Modular Approach
A common and versatile starting point for the synthesis of various 3-substituted azetidines is N-Boc-3-azetidinone. This commercially available building block provides a convenient handle for introducing diverse functionalities at the 3-position through standard organic transformations.
DOT Script for the Synthesis of 3-Substituted Azetidines
Caption: General synthetic pathways to key 3-substituted azetidine derivatives.
Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)propan-2-ol
This protocol details the synthesis of the target tertiary alcohol via a Grignard reaction with N-Boc-3-azetidinone, followed by deprotection.
Step 1: Grignard Reaction
-
To a solution of N-Boc-3-azetidinone (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add a solution of methylmagnesium bromide (2.2 eq, 3.0 M in diethyl ether) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude N-Boc-2-(azetidin-3-yl)propan-2-ol.
Step 2: Boc Deprotection
-
Dissolve the crude product from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) and stir at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in a minimal amount of water and basify with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-(azetidin-3-yl)propan-2-ol.
Comparative Physicochemical Properties
The substituent at the 3-position of the azetidine ring profoundly influences the molecule's physicochemical properties, which in turn dictate its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | 2-(Azetidin-3-yl)propan-2-ol (Tertiary Alcohol) | 3-Aminoazetidine (Primary Amine) | Azetidine-3-carboxylic Acid (Carboxylic Acid) | Rationale for Differences |
| pKa | ~9-10 (amine) | ~9-10 (amine) | ~3-4 (acid), ~9-10 (amine) | The primary amine in 3-aminoazetidine and the tertiary amine in the other two derivatives have similar basicities. Azetidine-3-carboxylic acid is zwitterionic, possessing both an acidic and a basic center.[4] |
| Calculated logP | Low to moderate | Low | Low | The polar functional groups (hydroxyl, amino, carboxylic acid) all contribute to increased hydrophilicity, resulting in low calculated logP values.[5] The tertiary alcohol may be slightly more lipophilic than the primary amine or carboxylic acid. |
| Aqueous Solubility | High | High | High | The presence of hydrogen bond donors and acceptors in all three substituents leads to good aqueous solubility. Azetidine-3-carboxylic acid is soluble in water.[6] |
| Hydrogen Bonding | Donor (OH) and Acceptor (N) | Donors (NH₂) and Acceptor (N) | Donors (OH, NH) and Acceptors (C=O, N) | The number and nature of hydrogen bond donors and acceptors vary, which can impact interactions with biological targets and solubility. |
Note: Experimental values for pKa and logP can vary depending on the specific experimental conditions and measurement techniques.[7]
Comparative Biological and Pharmacokinetic Profiles
The choice of substituent at the 3-position is a critical decision in drug design, as it directly impacts the molecule's biological activity and pharmacokinetic properties.
Biological Activity: A Tale of Three Scaffolds
-
3-Hydroxyalkyl Azetidines (e.g., 2-(Azetidin-3-yl)propan-2-ol): The hydroxyl group can act as a hydrogen bond donor and/or acceptor, facilitating interactions with a variety of biological targets. For instance, 3-hydroxyazetidine derivatives have been explored as GABA uptake inhibitors.[2] The tertiary alcohol motif, in particular, can provide steric bulk and a specific vector for hydrogen bonding that can enhance selectivity.
-
3-Aminoazetidines: The primary amine of 3-aminoazetidine is a versatile functional group that can be further derivatized to introduce a wide range of functionalities. It can also act as a key pharmacophoric element, for example, in the design of triple reuptake inhibitors for the treatment of depression.[8] The basic nature of the amine allows for the formation of salt forms, which can improve solubility and facilitate formulation.
-
Azetidine-3-carboxylic Acids: This scaffold introduces a carboxylic acid group, which can mimic the carboxylate of natural amino acids or act as a key binding element to targets that recognize acidic moieties. Derivatives of azetidine-3-carboxylic acid have shown potential as antibacterial agents and have been incorporated into various pharmaceutically active compounds.[9]
Pharmacokinetic Considerations: The Impact on ADME
| ADME Property | 2-(Azetidin-3-yl)propan-2-ol | 3-Aminoazetidine | Azetidine-3-carboxylic Acid | Rationale for Differences |
| Metabolic Stability | Generally good; potential for oxidation at the tertiary carbon. | Generally good; potential for N-dealkylation or oxidation. | Generally good; less prone to CYP-mediated metabolism. | The azetidine ring itself is relatively resistant to metabolism. The nature of the 3-substituent dictates the primary sites of metabolic attack.[2] |
| Permeability | Moderate; dependent on overall lipophilicity. | Moderate; can be influenced by protonation state at physiological pH. | Low to moderate; can be a substrate for transporters. | Highly polar compounds often exhibit lower passive permeability and may rely on active transport mechanisms. |
| CNS Penetration | Possible, depending on the overall properties of the molecule. | Possible, and often desirable for CNS targets.[8] | Generally low due to the polar carboxylic acid group. | The ability to cross the blood-brain barrier is influenced by a combination of factors including lipophilicity, hydrogen bonding potential, and molecular weight. |
Experimental Protocols for Comparative Evaluation
To empirically compare these derivatives, a battery of standardized in vitro assays is essential.
Protocol: In Vitro Metabolic Stability in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[10]
-
Incubation: Incubate the test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer (pH 7.4) at 37 °C.
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Quenching: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.
-
Data Analysis: The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.
Protocol: Dopamine D2 Receptor Binding Assay
This assay measures the affinity of a compound for the dopamine D2 receptor, a key target in the treatment of various neurological and psychiatric disorders.[11]
-
Membrane Preparation: Use cell membranes prepared from a cell line stably expressing the human dopamine D2 receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a radiolabeled ligand (e.g., [³H]-Spiperone) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant).
Structure-Activity Relationship (SAR) and Future Directions
The data presented in this guide underscore the profound influence of the 3-substituent on the overall profile of an azetidine-containing molecule. The choice between a tertiary alcohol, a primary amine, or a carboxylic acid is not merely a synthetic convenience but a strategic decision that will shape the compound's biological activity, physicochemical properties, and pharmacokinetic fate.
For instance, in the development of CNS-active agents, the ability of the 3-aminoazetidine scaffold to be readily modified while maintaining favorable blood-brain barrier penetration makes it an attractive starting point.[8] Conversely, for targets where a charged interaction is crucial for binding, the azetidine-3-carboxylic acid motif may be more appropriate. The 2-(azetidin-3-yl)propan-2-ol scaffold offers a unique combination of a hydrogen bond donor and steric bulk that can be exploited to achieve selectivity for certain targets.
Future research in this area will likely focus on the development of novel synthetic methodologies to access a wider diversity of 3-substituted azetidines. Furthermore, a deeper understanding of the interplay between the 3-substituent and the N-1 substituent on the azetidine ring will be crucial for fine-tuning the properties of these promising scaffolds. The continued exploration of azetidine derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
Sources
- 1. Synthesis and evaluation of novel azetidine analogs as potent inhibitors of vesicular [3H]dopamine uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotage.com [biotage.com]
- 6. Azetidine-3-carboxylic acid, 98+% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of the Azetidine-Containing AKT Inhibitor, Capivasertib (AZD5363)
For researchers and drug development professionals navigating the complex landscape of oncology therapeutics, the journey from a promising compound in a petri dish to a potential clinical candidate is fraught with challenges. A critical phase in this journey is understanding the translation of a compound's activity from controlled in vitro environments to the complex biological systems of in vivo models. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of Capivasertib (AZD5363), a potent, orally bioavailable, pan-AKT inhibitor featuring a substituted azetidine moiety. While not a direct derivative of 2-(Azetidin-3-yl)propan-2-ol, Capivasertib serves as an exemplary and well-documented case study for this class of heterocyclic compounds, offering a wealth of data to dissect the nuances of preclinical drug evaluation.
The Central Role of AKT and the Rationale for Capivasertib
The PI3K/AKT/mTOR signaling pathway is a cornerstone of cellular regulation, governing essential processes such as cell survival, proliferation, and metabolism.[1] Its frequent dysregulation in a wide array of human cancers has made it a prime target for therapeutic intervention.[1] Capivasertib was developed to target all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3), a critical node in this pathway.[2] Its chemical structure, incorporating an azetidine ring, is a testament to the growing importance of this scaffold in medicinal chemistry for imparting favorable pharmacokinetic and pharmacodynamic properties.[3] This guide will dissect the preclinical data for Capivasertib, providing a clear comparison of its performance in biochemical, cellular, and whole-animal models.
Visualizing the Target: The PI3K/AKT Signaling Pathway
To appreciate the mechanism of action of Capivasertib, it is essential to visualize its place within the PI3K/AKT signaling cascade. The following diagram illustrates the key components of this pathway and the point of intervention for Capivasertib.
Caption: The PI3K/AKT signaling pathway and the inhibitory action of Capivasertib.
In Vitro Efficacy: Potency at the Molecular and Cellular Level
The initial assessment of a compound's therapeutic potential begins with in vitro assays. These controlled experiments are designed to quantify the direct interaction of the compound with its molecular target and its subsequent effects on cellular functions.
Biochemical Potency: Direct Inhibition of AKT Kinase Activity
The most fundamental measure of a kinase inhibitor's potency is its ability to block the enzymatic activity of its target protein in a purified system. For Capivasertib, this was determined using biochemical kinase assays.
Data Summary: In Vitro Biochemical Potency of Capivasertib
| Target | IC₅₀ (nM) | Assay Method |
| AKT1 | 3 | Caliper Mobility-Shift Assay |
| AKT2 | 7 | Caliper Mobility-Shift Assay |
| AKT3 | 7 | Caliper Mobility-Shift Assay |
Data sourced from MedChemExpress and Davies et al. (2012).[2][4]
These low nanomolar IC₅₀ values demonstrate that Capivasertib is a highly potent inhibitor of all three AKT isoforms at the biochemical level.
Experimental Protocol: Biochemical Kinase Assay (Caliper Mobility-Shift Assay)
This protocol provides a representative methodology for determining the IC₅₀ of an inhibitor against a purified kinase.
Caption: Workflow for an MTS-based cell proliferation assay.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well microtiter plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of Capivasertib or vehicle control (DMSO) and incubate for a specified duration (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the MTS tetrazolium compound into a colored formazan product.
-
Absorbance Reading: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The GI₅₀ value is then determined from the dose-response curve.
Experimental Protocol: Western Blotting for AKT Pathway Modulation
Western blotting is used to confirm that the observed anti-proliferative effects are due to the intended mechanism of action—in this case, the inhibition of AKT signaling.
Step-by-Step Methodology:
-
Cell Lysis: Treat cells with Capivasertib for a short period (e.g., 2 hours), then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a protein-rich solution (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated AKT (p-AKT), total AKT, phosphorylated GSK3β (p-GSK3β), and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an HRP substrate that produces a chemiluminescent signal and visualize the protein bands using an imaging system.
-
Analysis: Densitometric analysis of the bands is performed to quantify the changes in protein phosphorylation levels relative to the total protein and loading control. Studies have shown that Capivasertib effectively reduces the phosphorylation of AKT substrates such as GSK3β and PRAS40 in a dose-dependent manner in various cancer cell lines. [2]
In Vivo Efficacy: Assessing Therapeutic Potential in a Living System
While in vitro studies provide crucial information on a compound's potency and mechanism, they cannot replicate the complexities of a whole organism. In vivo studies, typically in animal models, are therefore essential to evaluate a compound's pharmacokinetics, pharmacodynamics, and overall anti-tumor activity in a more physiologically relevant setting.
Anti-Tumor Activity in Xenograft Models
Xenograft models, where human tumor cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the efficacy of anti-cancer agents.
Data Summary: In Vivo Efficacy of Capivasertib in a Breast Cancer Xenograft Model
| Xenograft Model | Dosing Regimen | Outcome |
| BT474c (Breast Cancer) | 100 mg/kg, twice daily, oral | Significant tumor growth inhibition |
Data sourced from Davies et al. (2012). [2] Chronic oral administration of Capivasertib led to dose-dependent tumor growth inhibition in various xenograft models, including those resistant to other therapies. [2]Furthermore, in vivo pharmacodynamic studies confirmed that the anti-tumor activity correlated with the inhibition of AKT substrate phosphorylation in the tumors. [2]
Experimental Protocol: Human Tumor Xenograft Study in Mice
This protocol describes a general workflow for evaluating the anti-tumor efficacy of an oral compound in a mouse xenograft model.
Caption: Workflow for a typical mouse xenograft efficacy study.
Step-by-Step Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., BT474c) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Capivasertib, formulated for oral gavage, or the vehicle control to the respective groups at a predetermined dose and schedule.
-
Monitoring: Monitor tumor volume (using calipers) and the body weight of the mice regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. The tumors can then be weighed and processed for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry) to confirm target engagement in vivo.
Comparative Analysis: Correlating In Vitro Potency with In Vivo Efficacy
A key objective in preclinical drug development is to establish a correlation between in vitro and in vivo data. For Capivasertib, a strong correlation is observed. The compound's high potency in biochemical and cellular assays translates to significant anti-tumor activity in animal models at well-tolerated doses. [2] The sensitivity of cancer cell lines to Capivasertib in vitro was found to be significantly associated with the presence of genetic alterations that activate the PI3K/AKT pathway, such as PIK3CA mutations or PTEN loss. [2]This finding was recapitulated in vivo, where xenograft models derived from cell lines with these mutations were generally more responsive to Capivasertib treatment. [2]This highlights the importance of patient selection biomarkers, a concept that has been carried forward into the clinical development of Capivasertib. [5] However, it is important to acknowledge that the transition from in vitro to in vivo is not always seamless. Factors such as drug metabolism, pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), and tumor microenvironment can all influence a compound's efficacy in vivo. Capivasertib's favorable oral bioavailability and pharmacokinetic profile are key attributes that contribute to its successful translation from in vitro potency to in vivo efficacy. [3]
Conclusion
Capivasertib (AZD5363) serves as a compelling case study for the successful preclinical development of a targeted cancer therapeutic. The robust correlation between its potent in vitro activity against the AKT kinase and its significant anti-tumor efficacy in in vivo models underscores the value of a well-designed preclinical testing strategy. This guide has provided a detailed comparison of the in vitro and in vivo data for Capivasertib, complete with representative experimental protocols, to offer researchers and drug developers a comprehensive understanding of how to bridge the critical gap between the laboratory bench and preclinical animal studies. The journey of Capivasertib from a molecule with an azetidine scaffold to a clinical-stage drug candidate exemplifies the power of integrating biochemical, cellular, and whole-animal data to build a strong foundation for clinical translation.
References
-
Robertson, J. F. R., et al. (2020). Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT). Clinical Cancer Research, 26(7), 1574-1585. Available from: [Link]
-
AstraZeneca. (n.d.). AZD5363. AstraZeneca Open Innovation. Available from: [Link]
-
Banerji, U., et al. (2018). A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. Clinical Cancer Research, 24(9), 2050-2059. Available from: [Link]
-
Wang, M., et al. (2022). Discovery of Potent, Selective, and In Vivo Efficacious AKT Kinase Protein Degraders via Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 65(15), 10425-10444. Available from: [Link]
-
Davies, B. R., et al. (2012). Preclinical pharmacology of AZD5363, an inhibitor of AKT: pharmacodynamics, antitumor activity, and correlation of monotherapy activity with genetic background. Molecular Cancer Therapeutics, 11(4), 873-887. Available from: [Link]
-
Hyman, D. M., et al. (2017). AZD5363, a Catalytic Pan-Akt Inhibitor, in Akt1 E17K Mutation Positive Advanced Solid Tumors. Journal of Clinical Oncology, 35(15_suppl), 2521-2521. Available from: [Link]
-
Addie, M., et al. (2013). Discovery of 4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an Orally Bioavailable, Potent Inhibitor of Akt Kinases. Journal of Medicinal Chemistry, 56(5), 2059-2073. Available from: [Link]
Sources
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Proliferation and AKT Activity Biomarker Analyses after Capivasertib (AZD5363) Treatment of Patients with ER+ Invasive Breast Cancer (STAKT) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of 2-(Azetidin-3-yl)propan-2-ol: A Comparative Analysis for Drug Discovery
Introduction: The Strategic Value of a Small Ring
In the landscape of modern medicinal chemistry, the quest for novel chemical matter with optimized physicochemical properties is relentless. Small, saturated heterocycles have emerged as powerful tools for navigating and improving drug-like space. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has garnered significant attention.[1][2] Its incorporation into molecular scaffolds can lead to marked improvements in properties such as solubility, metabolic stability, and ligand-receptor binding interactions.[1]
This guide focuses on a particularly useful building block: 2-(Azetidin-3-yl)propan-2-ol . This molecule uniquely combines the conformational rigidity and favorable property modulation of the azetidine core with the steric influence of a tertiary alcohol. For drug development professionals, understanding its reactivity in comparison to other common building blocks is not merely an academic exercise; it is a critical step in planning efficient and successful synthetic campaigns.
Herein, we provide an in-depth, objective comparison of the reactivity of 2-(Azetidin-3-yl)propan-2-ol with structurally similar analogues. We will dissect the causative factors behind its chemical behavior—ring strain, sterics, and electronics—and provide robust, field-proven experimental protocols to empower researchers in their synthetic endeavors.
The Energetic Core: Understanding Azetidine Ring Strain
The chemistry of azetidines is fundamentally governed by their inherent ring strain, which is a consequence of bond angle deviation from the ideal sp³ hybridization. With a strain energy of approximately 25.4 kcal/mol, the azetidine ring exists in a unique energetic space.[3] It is significantly more strained than its five-membered (pyrrolidine, ~5.4 kcal/mol) and six-membered (piperidine, negligible strain) homologues, yet more stable and easier to handle than the highly reactive three-membered aziridine ring (~27.7 kcal/mol).[3]
This "just right" level of strain is the key to its utility. It activates the ring for specific transformations without rendering it indiscriminately unstable.[4][5] This potential energy can be harnessed to drive reactions, but it also necessitates careful condition selection to avoid undesired ring-opening pathways.[6][7]
Caption: Relative ring strain energies of common saturated nitrogen heterocycles.
Dissecting the Reactivity of 2-(Azetidin-3-yl)propan-2-ol
Two primary functional groups dictate the reactivity of this building block: the secondary amine within the ring and the tertiary alcohol appended to it.
-
The Azetidine Nitrogen (Secondary Amine): The nitrogen atom is the primary center for synthetic elaboration. Its nucleophilicity is influenced by the geometry of the four-membered ring. The lone pair of electrons resides in an orbital with higher p-character compared to its counterparts in pyrrolidine or piperidine, making it readily available for reactions such as acylation, alkylation, and sulfonylation.
-
The Propan-2-ol Group (Tertiary Alcohol): The tertiary nature of the hydroxyl group renders it highly sterically hindered. This is a critical feature to recognize. While it can participate in hydrogen bonding and influence conformation, its utility as a synthetic handle for reactions like esterification or etherification under standard conditions is extremely limited. This steric bulk also influences the approach of reagents to the nearby nitrogen atom, a factor that must be considered in reaction design.
Comparative Reactivity Analysis: A Head-to-Head Evaluation
To provide a clear picture, we will compare the expected reactivity of 2-(Azetidin-3-yl)propan-2-ol ( 1 ) with three logical analogues in two fundamental transformations: N-acylation and N-alkylation.
-
Analogue 2: (Azetidin-3-yl)methanol: A primary alcohol analogue to assess the steric role of the tertiary alcohol.
-
Analogue 3: 2-(Pyrrolidin-3-yl)propan-2-ol: A five-membered ring analogue to highlight the effect of ring strain.
-
Analogue 4: 2-(Piperidin-3-yl)propan-2-ol: A six-membered ring analogue representing a virtually strain-free system.
Caption: Standardized workflow for comparative N-acylation experiments.
Methodology:
-
To four separate vials, add the respective amine building block (1 , 2 , 3 , or 4 ) (0.5 mmol, 1.0 equiv) and dichloromethane (DCM, 5 mL).
-
Add N,N-Diisopropylethylamine (DIPEA) (105 µL, 0.6 mmol, 1.2 equiv) to each vial.
-
Cool the mixtures to 0 °C in an ice-water bath.
-
To each vial, add a solution of acetyl chloride (40 µL, 0.55 mmol, 1.1 equiv) in DCM (1 mL) dropwise over 2 minutes.
-
Stir the reactions at 0 °C for 1 hour, then remove the ice bath and allow them to warm to room temperature, stirring for an additional 2 hours.
-
Monitor reaction completion by LC-MS or TLC.
-
Upon completion, quench each reaction by adding saturated aqueous sodium bicarbonate solution (5 mL).
-
Separate the layers and extract the aqueous phase with DCM (2 x 5 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure N-acetylated product.
Causality Behind Choices:
-
DIPEA: A bulky, non-nucleophilic base is chosen to prevent it from competing with the amine for the acetyl chloride.
-
0 °C Start: The initial cooling helps to control the exothermicity of the acylation reaction, minimizing potential side reactions.
-
Stoichiometry: A slight excess of the acylating agent and base ensures the reaction goes to completion.
Conclusion and Strategic Recommendations
2-(Azetidin-3-yl)propan-2-ol is a valuable building block characterized by a highly reactive nitrogen center and a sterically encumbered, largely unreactive tertiary alcohol.
-
Choose this building block when: Your synthetic strategy requires a single, reliable point of diversification at the nitrogen atom, and you wish to introduce a sterically demanding, conformationally restricting group that can also serve as a hydrogen bond acceptor. The azetidine ring itself is an excellent bioisostere for other groups and can improve physicochemical properties. [1]
-
Consider alternatives when:
-
You require dual functionalization at both the nitrogen and oxygen atoms. In this case, (Azetidin-3-yl)methanol would be the superior choice.
-
Your reaction conditions are harshly acidic or involve strong nucleophiles that could promote ring-opening of the strained azetidine.
-
A less nucleophilic amine is desired for reasons of selectivity in a more complex molecule. Here, the pyrrolidine or piperidine analogues (3 or 4 ) would be more appropriate.
-
By understanding the interplay of ring strain and steric effects, researchers can strategically deploy this and similar building blocks to accelerate the drug discovery process with precision and efficiency.
References
-
Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc, 2025(1), 202512430. [Link]
-
Wadsworth, P. A. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(1), 46-55. [Link]
-
Chernyak, D. & Gevorgyan, V. (2018). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 16, 1-3. [Link]
-
Chernyak, D. & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry, 19(15), 3274-3286. [Link]
-
Pinter, T. et al. (2020). Regio- and Diastereoselective Synthesis of 2-Arylazetidines: Quantum Chemical Explanation of Baldwin's Rules for the Ring-Formation Reactions of Oxiranes. The Journal of Organic Chemistry, 85(17), 11218-11230. [Link]
-
Wikipedia contributors. (2023). Ring strain. Wikipedia, The Free Encyclopedia. [Link]
-
Fleet, G. W. J. et al. (2013). 3-Hydroxyazetidine carboxylic acids: non-proteinogenic amino acids for medicinal chemists. Chemistry, 19(29), 9484-9487. [Link]
- CN102827052A - Method for synthesizing 3-hydroxy-azetidinehydrochloride.
-
Singh, G. S. & Mmatli, E. E. (2011). Recent advances in synthetic facets of immensely reactive azetidines. RSC Advances, 1(7), 1158-1176. [Link]
-
Singh, A. K. et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Uesugi, S. et al. (2024). Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. Journal of Synthetic Organic Chemistry, Japan, 82(1), 58-62. [Link]
-
Bai, G. et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1622-1627. [Link]
-
Wadsworth, P. A. et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2017). Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. ResearchGate. [Link]
-
Mykhailiuk, P. et al. (2024). An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. [Link]
-
Chernyak, D. & Gevorgyan, V. (2021). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Research With Rutgers. [Link]
-
Holland, P. L. et al. (2021). Dinitrogen Activation and Functionalization Affording Chromium Diazenido and Hydrazido Complexes. Accounts of Chemical Research, 54(17), 3349-3360. [Link]
-
Aggarwal, V. K. et al. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. Organic Letters, 22(1), 134-138. [Link]
-
Liu, S. & Liu, W. (2022). N-Functionalization of 1,2-Azaborines. Organic Letters, 24(30), 5580-5584. [Link]
-
Xuan, J. et al. (2022). Visible-light-promoted N–H functionalization of O-substituted hydroxamic acid with diazo esters. Organic & Biomolecular Chemistry, 20(21), 4341-4345. [Link]
-
Meegan, M. J. et al. (2021). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 26(11), 3329. [Link]
-
Synthesis and biological study of Azetidinone derivatives. (2019). Journal of Drug Delivery and Therapeutics, 9(2-s), 56-61. [Link]
-
Abeysinghe, T. (2020). Difference Between Pyrrolidine and Piperidine. Pediaa.com. [Link]
-
PubChem. 3-Hydroxyazetidine hydrochloride. [Link]
-
Aggarwal, V. K. et al. (2019). Synthesis and Homologation of an Azetidin-2-yl Boronic Ester with α-Lithioalkyl Triisopropylbenzoates. ResearchGate. [Link]
-
D'yachenko, I. V. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(24), 7586. [Link]
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchwithrutgers.com [researchwithrutgers.com]
- 6. Ring strain - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Benchmarking Guide to the Synthesis of 2-(Azetidin-3-yl)propan-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-(Azetidin-3-yl)propan-2-ol
The azetidine motif is a privileged scaffold in drug discovery, prized for its ability to impart desirable physicochemical properties such as improved solubility, metabolic stability, and three-dimensional diversity. The specific compound, 2-(azetidin-3-yl)propan-2-ol, incorporates a tertiary alcohol functionality on the strained four-membered ring, offering a key point for further derivatization or for direct interaction with biological targets. Its synthesis, therefore, is of considerable interest to medicinal and synthetic chemists.
Primary Synthetic Route: Organometallic Addition to N-Protected Azetidin-3-one
The most direct and widely applicable strategy for the synthesis of 2-(azetidin-3-yl)propan-2-ol involves a two-step sequence:
-
Nucleophilic Addition: Reaction of an N-protected azetidin-3-one with an excess of a methyl organometallic reagent (e.g., methylmagnesium bromide or methyllithium) to form the corresponding N-protected tertiary alcohol.
-
Deprotection: Removal of the nitrogen protecting group to yield the final product.
The choice of the nitrogen protecting group is critical to the success of this sequence. The tert-butyloxycarbonyl (Boc) group is a common and effective choice due to its stability under the basic conditions of the Grignard or organolithium reaction and its relatively mild acidic deprotection conditions.
Diagram of the Primary Synthetic Route
Caption: General scheme for the synthesis of 2-(Azetidin-3-yl)propan-2-ol.
Method 1: Grignard Reaction with Methylmagnesium Bromide
The Grignard reaction is a classic and robust method for the formation of carbon-carbon bonds. In this context, methylmagnesium bromide acts as a strong nucleophile, attacking the electrophilic carbonyl carbon of N-Boc-azetidin-3-one.
Causality of Experimental Choices:
-
N-Boc Protection: The Boc group is stable to the strongly basic Grignard reagent, preventing undesired side reactions at the nitrogen atom.
-
Anhydrous Conditions: Grignard reagents are highly sensitive to protic sources, such as water, which would quench the reagent. Therefore, the reaction must be carried out under strictly anhydrous conditions using dry solvents and glassware.
-
Excess Reagent: To ensure complete conversion of the ketone, a molar excess of the Grignard reagent is typically employed.
-
Low Temperature: The reaction is often initiated at a low temperature (e.g., 0 °C) to control the initial exotherm and then allowed to warm to room temperature to ensure completion.
Experimental Protocol: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add N-Boc-azetidin-3-one (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 2.5 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired product.
Method 2: Reaction with Methyllithium
Methyllithium is another potent organometallic reagent that can be used for this transformation. It is generally more reactive than the corresponding Grignard reagent.
Causality of Experimental Choices:
-
Reactivity: The higher reactivity of methyllithium may lead to faster reaction times but can also result in more side reactions if not properly controlled.
-
Low Temperature: Due to its high reactivity, the reaction is typically carried out at a very low temperature (e.g., -78 °C) to ensure selectivity and control the exotherm.
Experimental Protocol: Synthesis of tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate
This protocol is adapted from a similar synthesis of 2-(pyridin-3-yl)propan-2-ol.[1]
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve N-Boc-azetidin-3-one (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (1.6 M solution in diethyl ether, 2.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Allow the reaction to slowly warm to room temperature and stir for an additional hour.
-
Quench the reaction at 0 °C by the careful addition of water.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography.
Deprotection Step
The final step in this sequence is the removal of the Boc protecting group to yield the free azetidine. This is typically achieved under acidic conditions.
Experimental Protocol: Synthesis of 2-(Azetidin-3-yl)propan-2-ol
-
Dissolve the purified tert-butyl 3-(2-hydroxypropan-2-yl)azetidine-1-carboxylate (1.0 eq) in a suitable solvent such as dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane (e.g., 4 M).
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
If using TFA, the resulting trifluoroacetate salt can often be purified directly or converted to the free base by treatment with a mild base. If using HCl, the hydrochloride salt is obtained.
-
To obtain the free base from the salt, dissolve the residue in a minimal amount of water, basify with a suitable base (e.g., sodium bicarbonate or a mild ion-exchange resin), and extract with an appropriate organic solvent. Dry the organic extracts and concentrate to yield the final product.
Alternative Synthetic Strategies
While the organometallic addition to azetidin-3-one is the most direct approach, other methods for constructing the azetidine ring or functionalizing it can be considered as alternatives.
Alternative 1: Synthesis from Epichlorohydrin and a Propan-2-olamine Derivative
This approach involves the cyclization of a 1,3-difunctionalized propane derivative. One could envision a synthesis starting from the reaction of epichlorohydrin with 1-amino-2-methylpropan-2-ol. The subsequent intramolecular cyclization would form the azetidine ring.
Plausible Reaction Scheme:
Caption: Hypothetical synthesis of 2-(Azetidin-3-yl)propan-2-ol from epichlorohydrin.
Challenges and Considerations:
-
Regioselectivity: The initial reaction of the amine with epichlorohydrin can lead to a mixture of regioisomers.
-
Cyclization Efficiency: The intramolecular cyclization to form the strained four-membered azetidine ring can be challenging and may require specific reaction conditions to favor the desired 4-exo-tet cyclization over other potential side reactions. A related synthesis of 3-hydroxyazetidinium salts from epichlorohydrin and dialkylamines has been reported to proceed in moderate yields (28-75%).[2]
Performance Benchmark: A Comparative Analysis
To provide a clear comparison, the following table summarizes the key performance indicators for the primary synthetic route. Data for the alternative route is largely speculative due to the lack of direct literature precedent for this specific target molecule.
| Parameter | Method 1: Grignard Reaction | Method 2: Methyllithium Reaction | Alternative 1: From Epichlorohydrin |
| Starting Materials | N-Boc-azetidin-3-one, MeMgBr | N-Boc-azetidin-3-one, MeLi | Epichlorohydrin, 1-amino-2-methylpropan-2-ol |
| Number of Steps | 2 (addition + deprotection) | 2 (addition + deprotection) | Potentially 2 (adduct formation + cyclization) |
| Typical Yield | Good to Excellent (literature on similar reactions suggests >80%) | Good to Excellent (literature on similar reactions suggests >80%) | Moderate (estimated based on analogous reactions) |
| Reaction Conditions | Anhydrous, 0 °C to RT | Anhydrous, -78 °C to RT | Varies, may require heating for cyclization |
| Scalability | Readily scalable | Scalable with careful temperature control | Potentially scalable, but may require optimization |
| Safety Considerations | Grignard reagents are flammable and water-reactive. | Methyllithium is pyrophoric and highly reactive. | Epichlorohydrin is a toxic and reactive epoxide. |
| Substrate Scope | Generally broad for ketones. | Generally broad for ketones. | May be limited by the availability of the amine starting material. |
Conclusion and Recommendations
For the synthesis of 2-(azetidin-3-yl)propan-2-ol, the organometallic addition to N-Boc-azetidin-3-one stands out as the most reliable and efficient method. Both the Grignard and methyllithium approaches are high-yielding and benefit from readily available starting materials.
-
Recommendation for General Laboratory Synthesis: The Grignard reaction (Method 1) is recommended for most laboratory-scale syntheses. It is generally easier and safer to handle than methyllithium, and the reaction conditions are less demanding.
-
Considerations for Scale-up: For larger-scale production, both organometallic routes are viable. However, the pyrophoric nature of methyllithium requires specialized handling procedures, potentially making the Grignard route more amenable to scale-up in standard manufacturing facilities.
The alternative synthesis from epichlorohydrin, while mechanistically plausible, requires significant development and optimization to address potential issues with regioselectivity and cyclization efficiency. It may, however, be a cost-effective alternative if the starting materials are significantly cheaper and the process can be robustly developed.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or development program, including the scale of the synthesis, available equipment, and safety infrastructure.
References
-
Ombito, J. O., et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]
Sources
Efficacy Comparison of Novel 2-(Azetidin-3-yl)propan-2-ol Derivatives in Target-Based Assays: A Methodological Guide
Introduction: The Azetidine Scaffold in Modern Drug Discovery
The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its unique combination of high ring strain, conformational rigidity, and sp³-rich character confers favorable physicochemical and pharmacokinetic properties, such as improved solubility and metabolic stability.[2] These attributes make azetidine-containing molecules highly attractive for designing novel therapeutics.[3][4] Natural and synthetic azetidine derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[2][3]
This guide focuses on a specific, novel chemical series: 2-(azetidin-3-yl)propan-2-ol derivatives . Our objective is to provide researchers and drug development professionals with a comprehensive methodological framework for evaluating and comparing the efficacy of such derivatives in target-based assays. To illustrate this process, we will conduct a hypothetical comparative study of three novel derivatives—designated AZD-001, AZD-002, and AZD-003—against two distinct and therapeutically relevant molecular targets:
-
Janus Kinase 3 (JAK3): A key protein kinase in cytokine signaling pathways, implicated in inflammatory and autoimmune disorders.
-
Acetylcholinesterase (AChE): A critical enzyme in the central and peripheral nervous systems that degrades the neurotransmitter acetylcholine.[5]
Through detailed protocols, data interpretation, and an exploration of structure-activity relationships (SAR), this guide will demonstrate how to systematically characterize a new chemical series and identify promising lead candidates.
Comparative Efficacy Against Janus Kinase 3 (JAK3)
Protein kinases are master regulators of cellular signaling and represent one of the largest and most significant families of drug targets.[6] Assessing a compound's ability to inhibit a specific kinase is a cornerstone of modern drug discovery. We first evaluate our derivatives' interaction with the JAK3 catalytic domain.
Assay Principle: In Vitro Kinase Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
To quantify the direct binding affinity of our compounds to the JAK3 enzyme, we employ a TR-FRET-based competitive binding assay. This in vitro method is highly sensitive and optimized for high-throughput screening.[7] The assay relies on the energy transfer between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and a fluorescent tracer that binds to the kinase's ATP pocket. When a test compound displaces the tracer, the FRET signal decreases in a dose-dependent manner, allowing for the determination of the compound's inhibitory potency (IC₅₀).
Experimental Workflow: TR-FRET Kinase Assay
Caption: Workflow for the TR-FRET based kinase binding assay.
Detailed Protocol: JAK3 Kinase TR-FRET Assay
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of AZD-001, AZD-002, AZD-003, and the reference compound Tofacitinib in a DMSO stock plate.
-
Assay Plating: Transfer 50 nL of each compound dilution from the stock plate to a low-volume 384-well assay plate.
-
Reagent Preparation: Prepare a master mix containing kinase assay buffer, the fluorescent tracer (at its Kₑ concentration), the Eu-labeled anti-GST antibody, and recombinant GST-tagged JAK3 enzyme.
-
Reaction Initiation: Dispense 10 µL of the master mix into each well of the assay plate. The final DMSO concentration should be ≤1%.
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature, protected from light, to allow the binding reaction to reach equilibrium.
-
Data Acquisition: Read the plate on a TR-FRET enabled microplate reader (e.g., PHERAstar), measuring emission at both the acceptor (e.g., 665 nm) and donor (e.g., 620 nm) wavelengths.
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data relative to high (no inhibitor) and low (no enzyme) controls.
-
Plot the normalized response against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Results: Comparative Binding Affinity for JAK3
The following table summarizes the hypothetical IC₅₀ values obtained from the TR-FRET assay.
| Compound | Target | Assay Type | IC₅₀ (nM) |
| AZD-001 | JAK3 | TR-FRET Binding | 158 |
| AZD-002 | JAK3 | TR-FRET Binding | 25 |
| AZD-003 | JAK3 | TR-FRET Binding | 890 |
| Tofacitinib (Ref.) | JAK3 | TR-FRET Binding | 5 |
Interpretation: These results indicate that AZD-002 is the most potent binder to the JAK3 catalytic site among the novel derivatives, with an IC₅₀ value of 25 nM. This suggests that the structural modifications in AZD-002 relative to the parent compound AZD-001 are favorable for target engagement.
Cellular Target Engagement: Western Blot Analysis
While in vitro assays measure direct target binding, it is crucial to confirm that a compound can engage its target within a cellular environment and elicit a functional response.[8] For the JAK/STAT pathway, inhibiting JAK3 should lead to a decrease in the phosphorylation of its downstream substrate, STAT5. We use Western blotting to measure this effect.
Experimental Workflow: Western Blot for p-STAT5
Caption: Workflow for Western Blot analysis of cellular target engagement.
Detailed Protocol: Western Blot for Phospho-STAT5
-
Cell Culture and Treatment: Seed NK-92 cells and allow them to attach. Pre-treat cells with vehicle (DMSO) or varying concentrations of AZD-002 for 1 hour.
-
Stimulation: Stimulate the cells with Interleukin-2 (IL-2) for 30 minutes to induce STAT5 phosphorylation.
-
Lysis: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20 µg of protein from each sample in Laemmli buffer and separate the proteins on a 4-15% polyacrylamide gel.[8] Include a molecular weight marker.[9]
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody specific for phospho-STAT5 (Tyr694).
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with a primary antibody for total STAT5.
Interpretation of Results: A dose-dependent decrease in the band intensity for phospho-STAT5, with no change in the total STAT5 band, would confirm that AZD-002 effectively inhibits JAK3 activity in a cellular context.
Comparative Efficacy Against Acetylcholinesterase (AChE)
Next, we assess the inhibitory potential of the azetidine derivatives against a non-kinase target, acetylcholinesterase, to understand their selectivity profile.
Assay Principle: The Ellman Method
The Ellman method is a robust, colorimetric assay used to measure AChE activity.[10] The enzyme hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored product.[11][12] The rate of TNB formation, measured by the increase in absorbance at 412 nm, is directly proportional to AChE activity. An inhibitor will slow this rate.
Enzymatic Reaction and Detection Pathway
Caption: Principle of the Ellman method for AChE activity measurement.
Detailed Protocol: AChE Inhibition Assay
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve human recombinant AChE in the buffer.
-
Prepare solutions of DTNB and the substrate ATCh in the buffer.
-
Prepare serial dilutions of the AZD derivatives and the reference inhibitor Galantamine in buffer containing a small percentage of DMSO.
-
-
Assay Plate Setup: In a 96-well plate, add the following to respective wells:[12]
-
Blank: 150 µL buffer + 50 µL DTNB.
-
Control (100% Activity): 100 µL buffer + 25 µL AChE solution + 50 µL DTNB.
-
Test Wells: 75 µL buffer + 25 µL of compound dilution + 25 µL AChE solution + 50 µL DTNB.
-
-
Pre-incubation: Incubate the plate for 15 minutes at 37°C.
-
Reaction Initiation: Add 25 µL of the ATCh substrate solution to all wells except the blank.
-
Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm every 60 seconds for 10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V = ΔAbs/Δt) for each well.
-
Calculate the percentage inhibition for each compound concentration: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot % Inhibition against the log of inhibitor concentration and fit the curve to determine the IC₅₀ value.
-
Results: Comparative AChE Inhibition
| Compound | Target | Assay Type | IC₅₀ (µM) |
| AZD-001 | AChE | Ellman Method | 12.5 |
| AZD-002 | AChE | Ellman Method | 45.2 |
| AZD-003 | AChE | Ellman Method | 1.8 |
| Galantamine (Ref.) | AChE | Ellman Method | 0.5 |
Interpretation: In this assay, AZD-003 is the most potent inhibitor of AChE, with an IC₅₀ of 1.8 µM. Interestingly, AZD-002, which was the most potent JAK3 inhibitor, is the weakest AChE inhibitor in this series.
Structure-Activity Relationship (SAR) and Discussion
Synthesizing the data from both target-based assays allows us to build an initial structure-activity relationship profile for the 2-(azetidin-3-yl)propan-2-ol series.
-
Parent Compound (AZD-001): Exhibits moderate, micromolar activity against both JAK3 and AChE, establishing a baseline for the scaffold.
-
Derivative AZD-002: The structural modification in this derivative (e.g., addition of a specific lipophilic group) dramatically increased its potency against JAK3 by nearly 6-fold (158 nM -> 25 nM) while simultaneously reducing its activity against AChE by over 3-fold (12.5 µM -> 45.2 µM). This suggests the modification allows for a specific and favorable interaction within the ATP-binding pocket of JAK3, an interaction that is not beneficial, and perhaps even detrimental, for binding to the active site of AChE. This derivative demonstrates promising selectivity for the kinase target.
-
Derivative AZD-003: An alternative modification (e.g., addition of a hydrogen-bond donor) led to a significant loss of activity against JAK3 but a nearly 7-fold improvement in potency against AChE (12.5 µM -> 1.8 µM). This indicates that the active site of AChE may have a key interaction point, such as a specific amino acid residue, that can form a hydrogen bond with this new feature on AZD-003.
This comparative analysis highlights the critical role of targeted chemical modifications in tuning both the potency and selectivity of a novel scaffold. AZD-002 emerges as a promising lead for a JAK3-targeted program, while AZD-003 could be a starting point for an AChE-focused project.
Conclusion
This guide provides a structured and scientifically grounded approach to comparing the efficacy of novel 2-(azetidin-3-yl)propan-2-ol derivatives. By employing robust, target-based assays such as TR-FRET for kinases and the Ellman method for enzymes, researchers can efficiently quantify compound potency. Further validation with cellular assays like Western blotting is essential to confirm target engagement in a physiological context. The resulting data enables the construction of clear structure-activity relationships, guiding the iterative process of medicinal chemistry to optimize lead compounds for potency, selectivity, and ultimately, therapeutic potential.
References
-
Singh, G., et al. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(8), e2100075. [Link]
-
Clader, J. W., et al. (1996). 2-Azetidinone cholesterol absorption inhibitors: structure-activity relationships on the heterocyclic nucleus. Journal of Medicinal Chemistry, 39(19), 3684–3693. [Link]
-
ResearchGate. Electrophoresis and Western blot Lanes 1 and 2. ResearchGate. [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]
-
Attogene. Acetylcholinesterase Inhibition Assay (Tick or Eel). Attogene. [Link]
-
Singh, M., & Tandon, V. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry. [Link]
-
Fogel, B., et al. (2021). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. Methods in Molecular Biology, 2305, 127-141. [Link]
-
Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
-
Avery, M. A., & Reddy, P. V. (2025). Western Blot: Principles, Procedures, and Clinical Applications. StatPearls. [Link]
-
BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]
-
LabXchange. (2021). How to Interpret a Western Blot: Reading through common issues. LabXchange. [Link]
-
Kavitha, J., et al. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Journal of Applied Pharmaceutical Science, 5(2), 55-59. [Link]
-
Oreate AI. (2025). Understanding Aze Medications: The Role of Azetidine Derivatives. Oreate AI Blog. [Link]
-
Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]
-
Wikipedia. Western blot. Wikipedia. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. Eurofins Discovery. [Link]
-
Cumar, M., et al. (2021). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry, 64(1), 598–619. [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]
-
ResearchGate. (2025). Synthesis and biological significance of some 2-azetidinone derivatives. ResearchGate. [Link]
-
Urban, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Chemical Society Reviews, 50(8), 5043-5062. [Link]
-
Reddit. (2022). Differences in the width of lanes in western blot?. r/labrats. [Link]
-
Meegan, M. J., et al. (2022). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. Molecules, 27(19), 6524. [Link]
-
De Risi, C., et al. (2013). Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. European Journal of Medicinal Chemistry, 70, 835-843. [Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Western blot - Wikipedia [en.wikipedia.org]
- 10. attogene.com [attogene.com]
- 11. japsonline.com [japsonline.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(Azetidin-3-yl)propan-2-ol
Introduction: As a valued professional in the scientific community, your safety and the integrity of your research environment are paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(Azetidin-3-yl)propan-2-ol and its common salt form, 2-(azetidin-3-yl)propan-2-ol hydrochloride. This compound, a substituted azetidine, belongs to a class of nitrogenous heterocyclic compounds that require careful handling from acquisition to disposal.[1][2] Adherence to these procedures is not merely a matter of regulatory compliance but a foundational pillar of responsible laboratory practice. This document moves beyond a simple checklist to explain the causality behind each recommendation, ensuring a self-validating system of safety and environmental stewardship.
Hazard Identification & Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is essential. 2-(Azetidin-3-yl)propan-2-ol hydrochloride is classified under the Globally Harmonized System (GHS) and presents several health hazards.[3] The primary risks are associated with direct contact and inhalation.
Causality: The azetidine ring, a strained four-membered heterocycle, and its functional groups contribute to the compound's reactivity and biological activity.[2][4] The hazard profile necessitates specific handling procedures to minimize exposure to researchers.
Table 1: GHS Hazard Profile for 2-(Azetidin-3-yl)propan-2-ol Hydrochloride
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral) | GHS07 (Exclamation Mark)[3] | Warning[3] | H302: Harmful if swallowed[3][5] |
| Skin Irritation | GHS07 (Exclamation Mark)[3] | Warning[3] | H315: Causes skin irritation[3][5] |
| Eye Irritation | GHS07 (Exclamation Mark)[3] | Warning[3] | H319: Causes serious eye irritation[3][5] |
| Specific Target Organ Toxicity | GHS07 (Exclamation Mark)[3] | Warning[3] | H335: May cause respiratory irritation[3][5] |
Personal Protective Equipment (PPE)
Based on the identified hazards, the following PPE is mandatory when handling 2-(Azetidin-3-yl)propan-2-ol in any form. The goal of this PPE regimen is to create a complete barrier against the primary exposure routes: dermal contact, eye contact, and inhalation.
-
Eye Protection: Wear chemical safety goggles. If there is a splash risk, use a face shield in combination with safety goggles.[5]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and replaced immediately if contaminated, punctured, or torn.
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to mitigate the risk of inhaling dust or aerosols.[5]
Waste Segregation & Containerization Protocol
Proper segregation is the most critical step in the disposal process. It prevents accidental chemical reactions within waste containers and ensures compliance with hazardous waste regulations. Disposal in household trash or down the sewage system is strictly prohibited.[6]
Step 1: Identify the Waste Stream
Determine the physical state and nature of the waste. This will dictate the appropriate container and disposal pathway.
Step 2: Select the Correct Waste Container
-
For Unused/Expired Pure Compound:
-
If the compound is in its original, intact, and clearly labeled container, it can often be disposed of as is.[6]
-
If the original container is compromised or if you are disposing of synthesized material, transfer it to a designated hazardous waste container for solids.
-
-
For Contaminated Solid Waste:
-
This stream includes items like used gloves, weigh paper, contaminated paper towels, and disposable labware.
-
Place these items in a dedicated solid hazardous waste container, typically a plastic-lined drum or pail.[7]
-
-
For Contaminated Liquid Waste:
-
This includes reaction mixtures or solutions containing the compound.
-
Collect in a sealable, chemically compatible (e.g., HDPE) liquid hazardous waste container.
-
Crucially, do not mix this waste with incompatible materials. Given the amine functional group, avoid mixing with strong acids or oxidizing agents.
-
Step 3: Label the Container Correctly
-
All waste containers must be clearly labeled with the words "Hazardous Waste."
-
List all chemical constituents by their full name, including solvents. For "2-(Azetidin-3-yl)propan-2-ol," write out the full name.
-
Keep the container closed at all times, except when adding waste.[6] The container must be kept in a designated satellite accumulation area.
Step 4: Adhere to Container Fill Limits
Waste containers must not be filled beyond 90% of their capacity.[6] This headspace allows for vapor expansion and reduces the risk of spills during transport.
Diagram: Waste Disposal Workflow
The following diagram outlines the decision-making process for the proper segregation and containerization of waste generated from 2-(Azetidin-3-yl)propan-2-ol.
Caption: Decision workflow for segregating and containerizing waste.
Spill Management Protocol
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert all personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact your institution's emergency line.
-
Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).
-
Contain and Absorb: For liquid spills, use a chemical spill kit with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels as the primary absorbent. For solid spills, gently cover with an absorbent pad to prevent dust from becoming airborne.
-
Clean-Up: Carefully scoop the absorbed material and place it into a designated hazardous waste container.[8]
-
Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and Environmental Health & Safety (EHS) department.
Final Disposal Pathway & Regulatory Context
The final step is the transfer of waste to a licensed disposal facility. This is always managed by your institution's EHS office or a contracted hazardous waste disposal company.
Regulatory Note: Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), chemical waste is classified based on lists (e.g., F-listed solvents, P-listed acute hazards) or characteristics (ignitability, corrosivity, reactivity, toxicity).[9][10][11] 2-(Azetidin-3-yl)propan-2-ol is not specifically listed. Therefore, its disposal is governed by its characteristics. Based on its GHS classification (H302: Harmful if swallowed), it would be managed as a toxic characteristic hazardous waste . Your EHS department will assign the appropriate EPA waste code for tracking and disposal.
Never attempt to transport hazardous waste yourself. Always follow your institution's procedures for requesting a waste pickup.
References
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Propan-2-ol. Retrieved from [Link]
-
3D-basics. (2025). Safety Data Sheet acc. to 29 CFR 1910.1200 App D: Isopropanol 99,9%. Retrieved from [Link]
-
RCI Labscan Limited. (2021). Safety Data Sheet: propan-2-ol 70%. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Azetidine. PubChem Compound Database. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo. Retrieved from [Link]
-
Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL AR. Retrieved from [Link]
-
MDPI. (2020). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
University of Maryland Environmental Safety, Sustainability and Risk. (n.d.). EPA Hazardous Waste Codes. Retrieved from [Link]
-
Chemical Suppliers. (2018). SAFETY DATA SHEET PROPAN-2-OL LRG. Retrieved from [Link]
-
Jain, A. K., et al. (2014). The chemistry and biological potential of azetidin-2-ones. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
ChemReg.net. (2006). GHS Classification: 2-Propanol, 1-methoxy-. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). GHS Classification (Rev.11, 2025) Summary. PubChem. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES. Retrieved from [Link]
-
MDPI. (2025). Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. Retrieved from [Link]
-
eCFR. (n.d.). 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Antiproliferative and Tubulin-Destabilising Effects of 3-(Prop-1-en-2-yl)azetidin-2-Ones and Related Compounds in MCF-7 and MDA-MB-231 Breast Cancer Cells. PubMed Central. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The chemistry and biological potential of azetidin-2-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CAS 1357923-33-1 | 2-(azetidin-3-yl)propan-2-ol hydrochloride - Synblock [synblock.com]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ethz.ch [ethz.ch]
- 7. orf.od.nih.gov [orf.od.nih.gov]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. wku.edu [wku.edu]
- 10. Waste Code [rcrainfo.epa.gov]
- 11. eCFR :: 40 CFR Part 261 Subpart D -- Lists of Hazardous Wastes [ecfr.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


